molecular formula C10H10O2 B158666 p-METHOXYCINNAMALDEHYDE CAS No. 1963-36-6

p-METHOXYCINNAMALDEHYDE

Cat. No.: B158666
CAS No.: 1963-36-6
M. Wt: 162.18 g/mol
InChI Key: AXCXHFKZHDEKTP-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxycinnamaldehyde (CAS 24680-50-0) is a high-value organic compound serving as a versatile intermediate in cutting-edge scientific research. Its primary research application is in the development of novel agrochemicals, where it is used to synthesize 4-Methoxycinnamaldehyde thiosemicarbazone, a compound identified as an effective inhibitor of the pesticide target protein phenol oxidase (PO) . Phenol oxidase is a critical copper-containing metalloenzyme in insects, essential for molting and metamorphosis; inhibitors of this enzyme can disrupt these physiological processes, presenting a promising target for environmentally friendly insecticide development . In the field of analytical chemistry, 4-Methoxycinnamaldehyde has emerged as a simple, less hydrophobic, and highly effective laser-active label in Label-Assisted Laser Desorption/Ionization Mass Spectrometry (LALDI-MS) . It functions as a derivatization agent for the selective detection of various primary amines, amino acids, and neurotransmitter amines. The probe operates by forming a Schiff base with primary amines, and its conjugated system provides excellent absorption in the UV-visible region, allowing for sensitive and selective analysis where only the PMC-tagged analytes are detected, overcoming limitations of traditional MALDI for small molecules . This compound appears as light orange to yellow crystals with a melting point of approximately 57.0 to 61.0 °C . It is soluble in alcohols like methanol . Researchers should note that this chemical may cause skin and eye irritation and should be handled with appropriate personal protective equipment in a well-ventilated setting . Please Note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXHFKZHDEKTP-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044308
Record name (E)-4-Methoxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White to yellowish crystals, spicy floral odour
Record name 3-(4-Methoxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-Methoxycinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

160.00 °C. @ 3.00 mm Hg
Record name 3-(4-Methoxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in fats, moderately soluble (in ethanol)
Record name p-Methoxycinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/567/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

24680-50-0, 1963-36-6
Record name trans-4-Methoxycinnamaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24680-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenal, 3-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001963366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Methoxycinnamaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024680500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24680-50-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxycinnamaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenal, 3-(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-4-Methoxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxycinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-4-Methoxycinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-METHOXYCINNAMALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54098389BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(4-Methoxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

58 - 59 °C
Record name 3-(4-Methoxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to p-Methoxycinnamaldehyde: Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamaldehyde, also known as (2E)-3-(4-methoxyphenyl)prop-2-enal, is an aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry, pharmacology, and materials science.[1] Structurally, it is a derivative of cinnamaldehyde with a methoxy group at the para position of the phenyl ring.[1] This substitution influences its electronic properties and biological activity. This technical guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its known biological activities, with a focus on its modulatory effects on key signaling pathways relevant to drug discovery.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a benzene ring substituted with a methoxy group and a propenal group. The double bond in the propenal side chain is typically in the trans (E) configuration, which is the more stable isomer.

Chemical Identifiers:

  • IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-enal[1]

  • Synonyms: 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde[1]

  • CAS Number: 1963-36-6, 24680-50-0 (for the trans-isomer)[1]

  • Molecular Formula: C₁₀H₁₀O₂

  • Molecular Weight: 162.19 g/mol

  • SMILES: COC1=CC=C(C=C1)/C=C/C=O

  • InChI: InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference(s)
Appearance White to yellowish crystalline solid
Odor Spicy, floral
Melting Point 55-60 °C
Boiling Point 160 °C @ 3.00 mmHg, 145 °C @ 7 mmHg
Solubility Insoluble in water; soluble in ethanol, chloroform, and fats.
Flash Point 110 °C (230 °F)

Synthesis and Purification

This compound is commonly synthesized via a Claisen-Schmidt condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetaldehyde in the presence of a base catalyst, such as sodium hydroxide.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • p-Anisaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1 equivalent) in ethanol. Cool the flask in an ice bath.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 10% aqueous solution). Slowly add the NaOH solution dropwise to the stirred ethanolic solution of p-anisaldehyde, maintaining the temperature below 10 °C.

  • Acetaldehyde Addition: To the reaction mixture, add acetaldehyde (1.1 equivalents) dropwise, ensuring the temperature remains low.

  • Reaction: Allow the reaction mixture to stir at a low temperature (e.g., 0-5 °C) for a specified time (typically several hours) and then let it slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Acidify the mixture with dilute hydrochloric acid to a neutral or slightly acidic pH. A precipitate of the crude product should form.

  • Isolation: Collect the crude this compound by vacuum filtration and wash the solid with cold water.

Purification

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
9.65d1HAldehydic proton (-CHO)
7.52d2HAromatic protons (ortho to -CH=CHCHO)
7.42d1HVinylic proton (-CH=CH-CHO)
6.95d2HAromatic protons (ortho to -OCH₃)
6.61dd1HVinylic proton (Ar-CH=CH-)
3.86s3HMethoxy protons (-OCH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
193.7C=O (aldehyde)
162.3C-OCH₃ (aromatic)
152.5=CH- (vinylic)
131.2CH (aromatic)
127.2C-CH= (aromatic)
126.8=CH- (vinylic)
114.6CH (aromatic)
55.6-OCH₃

Note: The assignments are based on typical chemical shift values and may require further 2D NMR experiments for unambiguous confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum shows the characteristic vibrational frequencies of the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~3000-2900MediumC-H stretch (methoxy)
~2800, ~2700WeakC-H stretch (aldehyde)
~1700StrongC=O stretch (conjugated aldehyde)
~1600, ~1510MediumC=C stretch (aromatic ring)
~1250, ~1030StrongC-O-C stretch (ether)
~970StrongC-H bend (trans-vinylic)
~830StrongC-H bend (para-disubstituted ring)
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.

Biological Activity and Signaling Pathways

This compound and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory and antiviral properties. Its mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation and immunity. The aberrant activation of NF-κB is implicated in various inflammatory diseases and cancers. This compound has been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Inhibition cluster_complex Cytoplasm LPS LPS/TNF-α TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50/IκBα (Inactive) p_IkBa p-IκBα p65 p65 p50 p50 Degradation Proteasomal Degradation p_IkBa->Degradation Active_NFkB p65/p50 (Active) Degradation->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Induces pMCA p-Methoxy- cinnamaldehyde pMCA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress. Some studies on related methoxycinnamaldehyde derivatives suggest they can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.

Nrf2_Activation cluster_cytoplasm Cytoplasm pMCA p-Methoxy- cinnamaldehyde Keap1 Keap1 pMCA->Keap1 Inactivates Nrf2_Keap1 Nrf2/Keap1 (Inactive) pMCA->Nrf2_Keap1 Dissociates Nrf2 Nrf2 Ub_Deg Ubiquitination & Degradation Nrf2_Keap1->Ub_Deg Leads to Active_Nrf2 Nrf2 (Active) Nucleus Nucleus Active_Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Transcription Gene Transcription (Antioxidant Enzymes) ARE->Transcription Induces

Caption: Activation of the Nrf2 antioxidant response pathway.

Experimental Protocols for Biological Assays

To investigate the biological effects of this compound, various in vitro assays can be employed.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to treatment with this compound.

Materials:

  • HEK293T or other suitable cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., TNF-α or LPS)

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Western Blot for Nrf2 Pathway Activation

This protocol is used to assess the effect of this compound on the protein levels of Nrf2 and its downstream targets.

Materials:

  • Cell line of interest (e.g., macrophages)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4 °C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of this compound.

Synthesis_Workflow Start Start Synthesis Claisen-Schmidt Condensation Start->Synthesis Workup Reaction Work-up (Acidification & Precipitation) Synthesis->Workup Isolation Isolation of Crude Product (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization NMR (¹H, ¹³C) FTIR Mass Spectrometry Purification->Characterization Pure_Product Pure p-Methoxy- cinnamaldehyde Characterization->Pure_Product

Caption: Experimental workflow for this compound.

Conclusion

This compound is a versatile molecule with well-defined chemical properties and accessible synthetic routes. Its biological activities, particularly its ability to modulate the NF-κB and potentially the Nrf2 signaling pathways, make it a compound of significant interest for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical nature and biological relevance, offering detailed protocols and data to aid researchers in their scientific endeavors.

References

The Aromatic Allure of p-Methoxycinnamaldehyde: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sourcing and Isolation of p-Methoxycinnamaldehyde.

This whitepaper provides an in-depth exploration of this compound (p-MCA), a naturally occurring aromatic aldehyde with significant potential in the pharmaceutical and cosmeceutical industries. This document details its primary natural sources, comprehensive protocols for its extraction and purification, and an overview of its biological activities, particularly its anti-inflammatory properties.

Natural Occurrence of this compound

This compound and its derivatives are found in a variety of plant species, contributing to their characteristic aromas. The most prominent and commercially viable sources include:

  • Kaempferia galanga (Aromatic Ginger): The rhizomes of this plant are a rich source of ethyl p-methoxycinnamate, a closely related ester that can be hydrolyzed to yield this compound.[1][2][3][4][5]

  • Agastache rugosa (Korean Mint): This plant is a known source of this compound.

  • Cinnamomum species (Cinnamon): Various species of cinnamon contain cinnamaldehyde and its derivatives, including o-methoxycinnamaldehyde and this compound, in their bark and leaves.

  • Other Sources: Traces of this compound have also been reported in anise, star anise, basil, and tarragon.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources involves several key techniques, each with its own advantages in terms of yield, purity, and scalability.

Extraction Techniques

2.1.1. Steam Distillation: This is a common method for extracting volatile compounds like this compound from plant materials. The process involves passing steam through the plant matrix, which vaporizes the essential oils. The vapor is then condensed and collected.

2.1.2. Solvent Extraction: This technique involves the use of organic solvents to dissolve the target compound from the plant material. Common methods include:

  • Maceration: Soaking the plant material in a solvent for an extended period.
  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration.

Purification Techniques

Following initial extraction, purification is crucial to obtain high-purity this compound.

2.2.1. Column Chromatography: A fundamental technique for separating compounds based on their differential adsorption to a stationary phase.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution purification technique that is highly effective for obtaining compounds with high purity.

Quantitative Data Summary

The yield and purity of this compound and its derivatives are highly dependent on the natural source and the isolation method employed. The following tables summarize available quantitative data.

Table 1: Yield of Ethyl p-Methoxycinnamate from Kaempferia galanga

Extraction MethodSolventYield (%)Reference
Macerationn-Hexane1.43 - 1.84
Maceration99% Ethanol0.138
MacerationEthyl Acetate0.55
MacerationMethanol0.02
Ultrasonic-assistedn-Hexane1.34
PercolationEthanol1.25
Steam DistillationWater0.9 - 1.6 (essential oil)
Microwave Assisted-0.92 (essential oil)
HydrodistillationWater0.52 (essential oil)

Table 2: Purity of p-Methoxycinnamoyl Compounds from Preparative HPLC

CompoundPurity (%)Reference
p-Methoxycinnamic Acid>98
Ethyl p-Methoxycinnamate>99
trans-4-Methoxycinnamaldehyde>97

Detailed Experimental Protocols

Protocol 1: Steam Distillation of Essential Oil from Cinnamon Bark

Objective: To extract the essential oil containing cinnamaldehyde derivatives from cinnamon bark.

Materials:

  • Ground cinnamon bark

  • Distilled water

  • Steam distillation apparatus (round-bottom flask, condenser, collection flask)

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether or hexane)

  • Anhydrous sodium sulfate

Procedure:

  • Place the ground cinnamon bark in a round-bottom flask and add a sufficient amount of distilled water.

  • Set up the steam distillation apparatus, connecting the flask to a condenser and a collection flask.

  • Heat the flask to generate steam. The steam will pass through the cinnamon bark, carrying the volatile essential oils.

  • Condense the vapor and collect the distillate, which will be a milky emulsion of oil and water. Continue distillation until the distillate runs clear.

  • Transfer the collected distillate to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or hexane) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude essential oil.

Protocol 2: Maceration of Kaempferia galanga Rhizomes

Objective: To extract ethyl p-methoxycinnamate from Kaempferia galanga rhizomes.

Materials:

  • Sun-dried and powdered Kaempferia galanga rhizomes

  • 70% Ethanol

  • Filter paper

  • Rotary evaporator

Procedure:

  • Soak the sun-dried and powdered rhizomes in 70% ethanol at a 1:10 solid-to-solvent ratio.

  • Allow the mixture to stand for 3 x 24 hours with occasional stirring.

  • Filter the mixture to separate the extract from the solid plant material.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-45 °C to obtain a viscous extract.

Protocol 3: Purification of this compound using Preparative HPLC

Objective: To purify this compound from a crude extract.

Materials and Equipment:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 20 mm x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Crude extract containing this compound

  • Methanol or DMSO for sample dissolution

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent like methanol or DMSO.

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Inject the dissolved sample onto the column.

  • Run a gradient elution to separate the components. A typical starting gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-30% B

    • 35-40 min: 30% B (Note: This gradient should be optimized based on analytical HPLC results.)

  • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 320 nm).

  • Collect fractions corresponding to the peak of this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the organic solvent using a rotary evaporator.

  • The final product can be obtained after removing the remaining aqueous mobile phase.

Biological Activity and Signaling Pathways

This compound and related cinnamaldehyde derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action primarily involves the modulation of key inflammatory signaling pathways.

Inhibition of the Cyclooxygenase-2 (COX-2) Pathway

Cinnamaldehyde derivatives have been shown to inhibit the activity of COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. This inhibition leads to a reduction in the inflammatory response.

COX2_Inhibition Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2

Caption: Inhibition of the COX-2 pathway by this compound.

Modulation of the NF-κB and MAPK Signaling Pathways

Cinnamaldehyde has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory cytokines and mediators. By inhibiting these pathways, cinnamaldehyde derivatives can effectively reduce inflammation.

NFkB_MAPK_Inhibition cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimuli LPS TLR4 TLR4 Stimuli->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression (COX-2, IL-6, TNF-α) MAPK->Gene_Expression IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation NF-κB_nucleus->Gene_Expression p-MCA This compound p-MCA->MAPK p-MCA->IKK

Caption: Modulation of NF-κB and MAPK pathways by this compound.

Experimental Workflow Visualization

The overall process from natural source to purified compound can be visualized as a streamlined workflow.

Experimental_Workflow cluster_source Natural Source cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Source Plant Material (e.g., Kaempferia galanga) Extraction Steam Distillation or Solvent Extraction Source->Extraction Purification Column Chromatography & Preparative HPLC Extraction->Purification Crude Extract Product Pure This compound Purification->Product

Caption: General experimental workflow for this compound isolation.

Conclusion

This compound represents a promising natural compound with well-documented anti-inflammatory properties. This technical guide provides a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to p-Methoxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of p-methoxycinnamaldehyde, detailing its chemical identity, physical properties, synthesis, and biological activities for researchers, scientists, and drug development professionals.

Chemical Identity

  • IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-enal[1][2]

  • Synonyms: 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde, (E)-3-(4-methoxyphenyl)acrylaldehyde, 3-(4-Methoxyphenyl)-2-propenal[1][2][3]

Physicochemical Properties

This compound is a solid, crystalline substance, appearing as white to yellowish crystals, and is characterized by a spicy, floral odor. It is almost insoluble in water but soluble in alcohols and oils.

PropertyValueUnitSource
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
Melting Point55 - 60°C
Boiling Point145°C at 7 mmHg
Flash Point110°C
Water SolubilityInsoluble
logP2.07
Vapor Pressure0.001mmHg at 25 °C (est.)

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

This compound can be synthesized via a base-catalyzed aldol condensation, specifically a Claisen-Schmidt condensation, between p-anisaldehyde and acetaldehyde. The following is a representative protocol adapted from general Claisen-Schmidt reaction procedures.

Objective: To synthesize this compound.

Materials:

  • p-Anisaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisaldehyde in ethanol. Cool the flask in an ice bath.

  • Base Addition: Prepare a solution of sodium hydroxide in a mixture of ethanol and water. Slowly add this basic solution to the stirred solution of p-anisaldehyde using a dropping funnel, ensuring the temperature remains low.

  • Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture. A precipitate is expected to form as the reaction proceeds.

  • Reaction: Allow the mixture to stir at a low temperature for several hours or until the reaction is complete (monitored by TLC).

  • Isolation of Product: Once the reaction is complete, pour the mixture into cold water. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold water to remove any residual sodium hydroxide. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified crystals. The final product's identity and purity can be confirmed by measuring its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.

Biological Activity: Antiviral Properties

This compound has demonstrated significant bioactivity, notably as an antiviral agent against the human respiratory syncytial virus (RSV). Research indicates that its mechanism of action involves the inhibition of the early stages of the viral life cycle.

The compound effectively inhibits the cytopathic effects of RSV in cell cultures. Its primary mode of action is the interference with viral entry into the host cell. This is achieved by blocking both the attachment of the virus to the cell surface and the subsequent internalization of the virus. The workflow below illustrates this inhibitory effect on the RSV life cycle.

RSV_Inhibition cluster_host Host Cell attachment Viral Attachment internalization Viral Internalization attachment->internalization 2. Enters cell replication Viral Replication & Transcription internalization->replication 3. Releases genome assembly Viral Assembly & Budding replication->assembly 4. New viral components made RSV RSV Virion assembly->RSV 5. New virions released RSV->attachment 1. Binds to cell PMCA p-Methoxy- cinnamaldehyde PMCA->Inhibition1 PMCA->Inhibition2

Caption: Inhibition of RSV by this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-Methoxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxycinnamaldehyde, a naturally occurring aromatic aldehyde, is a compound of significant interest in the fields of flavor chemistry, materials science, and pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for a scientific audience. The document presents quantitative data in structured tables for ease of reference, details experimental protocols for key analytical techniques, and includes visualizations of relevant chemical synthesis and biological signaling pathways to facilitate a deeper understanding of its behavior and interactions.

Chemical Identity and Structure

This compound, systematically named (2E)-3-(4-methoxyphenyl)prop-2-enal, is an organic compound characterized by a benzene ring substituted with a methoxy group and a propenal group. The "para" designation indicates that the methoxy group is positioned opposite to the propenal substituent on the aromatic ring. The molecule exists predominantly as the trans (E) isomer due to steric hindrance.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (E)-3-(4-methoxyphenyl)prop-2-enal[1]
Synonyms 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde[1]
CAS Number 24680-50-0 (for trans isomer)[2]
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2]
InChI Key AXCXHFKZHDEKTP-NSCUHMNNSA-N
SMILES COC1=CC=C(C=C1)/C=C/C=O

Physical Properties

This compound is a crystalline solid at room temperature, typically appearing as white to yellowish crystals. It possesses a characteristic spicy, floral, and sweet odor reminiscent of cinnamon, cherry, and vanilla.

Table 2: Quantitative Physical Properties of this compound

PropertyValueConditions
Melting Point 55-60 °C760 mm Hg
Boiling Point 145 °C7 mm Hg
160 °C3 mm Hg
Flash Point 110 °C (230 °F)Closed Cup
Vapor Pressure 0.001 mmHg25 °C (estimated)
Solubility Insoluble in water
Soluble in ethanol, fats, and oils
Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
logP (Octanol/Water) 1.907 - 2.07

Chemical and Spectroscopic Properties

The chemical reactivity of this compound is largely dictated by the aldehyde functional group, the carbon-carbon double bond, and the methoxy-substituted aromatic ring. It can undergo reactions typical of aldehydes, such as oxidation to a carboxylic acid and reduction to an alcohol. The conjugated system makes it susceptible to addition reactions.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Wavenumbers/Shifts
¹H NMR δ (ppm): 9.68 (d, 1H, aldehyde), 7.55 (d, 2H, aromatic), 7.48 (d, 1H, vinyl), 6.95 (d, 2H, aromatic), 6.67 (dd, 1H, vinyl), 3.86 (s, 3H, methoxy)
¹³C NMR δ (ppm): 193.7 (C=O), 162.2, 152.9, 131.2, 127.8, 127.3, 114.7, 55.5 (OCH₃)
Infrared (IR) ν (cm⁻¹): ~2830, 2730 (aldehyde C-H stretch), ~1670 (C=O stretch, conjugated), ~1600, 1510 (aromatic C=C stretch), ~1260 (C-O stretch)
Mass Spectrometry (MS) m/z: 162 (M+), 161, 133, 118, 91, 77
UV-Vis λmax: ~318 nm

Experimental Protocols

Melting Point Determination

Methodology: The melting point of this compound is determined using a capillary melting point apparatus. A small amount of the crystalline sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically within 1-2 °C) is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for ¹H NMR: A solution of this compound (5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy

Methodology (Attenuated Total Reflectance - ATR): A small amount of the powdered this compound sample is placed directly onto the diamond crystal of an ATR accessory in an FTIR spectrometer. The pressure arm is lowered to ensure good contact between the sample and the crystal. The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Gas Chromatography (GC)

Methodology (GC-FID): A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetone (e.g., 1 mg/mL). The analysis is performed on a gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used. The oven temperature program can be set, for example, to an initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes. The injector and detector temperatures are maintained at 250 °C and 280 °C, respectively. Helium is used as the carrier gas at a constant flow rate. The sample (1 µL) is injected in split mode. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Synthesis and Signaling Pathways

Synthesis Workflow

This compound is commonly synthesized via a Claisen-Schmidt condensation reaction between p-anisaldehyde (4-methoxybenzaldehyde) and acetaldehyde in the presence of a base catalyst, such as sodium hydroxide.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions p_anisaldehyde p-Anisaldehyde reaction Claisen-Schmidt Condensation p_anisaldehyde->reaction acetaldehyde Acetaldehyde acetaldehyde->reaction catalyst Base Catalyst (e.g., NaOH) catalyst->reaction solvent Solvent (e.g., Ethanol/Water) solvent->reaction product This compound reaction->product

Figure 1. Synthetic workflow for this compound via Claisen-Schmidt condensation.
Biological Signaling Pathways

Cinnamaldehyde and its derivatives, including this compound, have been shown to modulate various cellular signaling pathways, particularly those involved in inflammation and cancer.

5.2.1. Inhibition of TLR4-Mediated Inflammatory Signaling

Cinnamaldehydes can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. This involves the inhibition of TLR4 dimerization, which subsequently prevents the activation of downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, ultimately leading to the suppression of pro-inflammatory gene expression.

TLR4_Pathway cluster_inhibition Inhibition by this compound pmca This compound tlr4 TLR4 Dimerization pmca->tlr4 Inhibits lps LPS lps->tlr4 myd88 MyD88-Dependent Pathway tlr4->myd88 trif TRIF-Dependent Pathway tlr4->trif nfkb NF-κB Activation myd88->nfkb irf3 IRF3 Activation trif->irf3 inflammation Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) nfkb->inflammation irf3->inflammation

Figure 2. Inhibition of the TLR4 signaling pathway by this compound.

5.2.2. Modulation of Cancer Cell Proliferation and Angiogenesis

Cinnamaldehydes have also been reported to interfere with signaling pathways crucial for cancer cell survival, proliferation, and angiogenesis, such as the PI3K/AKT/mTOR pathway. By inhibiting this pathway, cinnamaldehydes can suppress the expression of downstream targets like HIF-1α and VEGF, which are critical for tumor growth and the formation of new blood vessels.

Cancer_Signaling cluster_inhibition Inhibition by this compound pmca This compound pi3k PI3K pmca->pi3k Inhibits gf Growth Factors gfr Growth Factor Receptor gf->gfr gfr->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor hif1a HIF-1α mtor->hif1a proliferation Cell Proliferation & Survival mtor->proliferation vegf VEGF hif1a->vegf angiogenesis Angiogenesis vegf->angiogenesis

Figure 3. Modulation of the PI3K/AKT/mTOR cancer signaling pathway.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Table 4: GHS Hazard Information for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation

Conclusion

This technical guide has summarized the key physical, chemical, and biological properties of this compound. The provided data tables, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile compound. A thorough understanding of these properties is essential for its effective application in research and development, from flavor and fragrance formulation to the design of novel therapeutic agents.

References

A Technical Guide to Preliminary Studies on p-Methoxycinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Methoxycinnamaldehyde (PMCA), a naturally occurring aromatic aldehyde, and its derivatives have emerged as a significant area of interest for researchers in drug discovery and development. As a derivative of cinnamaldehyde, the primary bioactive compound in cinnamon, PMCA exhibits a wide spectrum of pharmacological effects that position it as a valuable lead structure for creating novel therapeutics.[1] These compounds are noted for their potential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary studies on PMCA derivatives, consolidating key findings on their synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound derivatives often involves established organic chemistry reactions. These methods allow for the creation of diverse structures for biological evaluation.

Synthesis of p-Methoxycinnamic Acid via Perkin Reaction

A common precursor and related derivative, p-methoxycinnamic acid (p-MCA), can be synthesized using the Perkin reaction.[4] This method is frequently used for creating cinnamic acid and its derivatives due to its straightforward process and the accessibility of starting materials.

Experimental Protocol: Perkin Reaction for p-MCA

  • Reactants: p-methoxybenzaldehyde and acetic anhydride are used as the primary reactants. Anhydrous sodium acetate serves as a catalyst.

  • Procedure: A mixture of p-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is subjected to sonication in a sonicator.

  • Reaction Conditions: The reaction is maintained at a temperature of 50°C for a duration of 60 minutes.

  • Product Isolation: The resulting product, p-methoxycinnamic acid, precipitates as a white solid and is isolated for further purification and analysis.

  • Characterization: The synthesized compound is characterized using techniques such as ATR-FTIR to identify functional groups (C=O, OH carboxylic acid, para-substituted benzene, C=C), GC-MS for purity and mass-to-charge ratio, and 1H-NMR spectrometry to confirm the chemical structure.

G cluster_synthesis Synthesis Workflow: Perkin Reaction start p-Methoxybenzaldehyde + Acetic Anhydride catalyst Sodium Acetate Catalyst start->catalyst Introduce conditions Sonication 50°C, 60 min catalyst->conditions Undergo product p-Methoxycinnamic Acid (White Precipitate) conditions->product Yields G LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Activation LPS->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p IκB Degradation IkB_NFkB->IkB_p NFkB NF-κB (Active) IkB_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Transcription->Cytokines PMCA PMCA Derivative PMCA->IkB_p Inhibits G cluster_apoptosis Apoptosis Induction Pathway PMCA PMCA Derivative Caspase Caspase-3 Activation PMCA->Caspase Induces Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Leads to

References

An In-depth Technical Guide on p-Methoxycinnamaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: p-Methoxycinnamaldehyde (p-MCA), a naturally occurring aromatic aldehyde, has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted from various botanical sources, this compound has demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive review of the current literature on p-MCA, intended for researchers, scientists, and professionals in drug development. It details the compound's chemical properties, synthesis, and multifaceted mechanisms of action, with a focus on its modulation of key cellular signaling pathways. This document consolidates quantitative data from various studies into structured tables for comparative analysis and presents detailed experimental protocols for key assays. Furthermore, it employs Graphviz visualizations to elucidate the complex signaling cascades and experimental workflows associated with p-MCA's biological effects.

Chemical Properties and Synthesis

This compound, also known as 4-methoxycinnamaldehyde, is an organic compound characterized by a methoxy group at the para-position of the phenyl ring of cinnamaldehyde.[1]

  • IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-enal[1]

  • Chemical Formula: C₁₀H₁₀O₂[1]

  • Molar Mass: 162.19 g/mol [2]

  • Appearance: Orange-yellow crystalline powder or chunks[2]

  • Solubility: Insoluble in water. Soluble in organic solvents.

  • Natural Occurrence: Found in plants such as Agastache rugosa (Korean mint) and Artemisia annua.

Synthesis: The synthesis of this compound and its derivatives like p-methoxycinnamic acid is often achieved through base-catalyzed condensation reactions. One common method is the Perkin reaction, which involves the condensation of p-methoxybenzaldehyde with acetic anhydride using a sodium acetate catalyst. This method is valued for its straightforward process and readily available starting materials.

Biological Activities and Therapeutic Potential

p-MCA exhibits a wide spectrum of pharmacological activities, making it a compound of interest for therapeutic development. Its primary activities include anticancer and anti-inflammatory effects, which are mediated through the modulation of several key signaling pathways.

p-MCA has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The mechanisms underlying its anticancer activity are multifaceted, primarily involving the induction of apoptosis and inhibition of cancer cell invasion.

Induction of Apoptosis: Studies have shown that p-MCA can induce programmed cell death in cancer cells. For instance, in C-33A human cervical cancer cells, p-MCA treatment led to a significant increase in both early and late-stage apoptotic cells. This effect is often mediated by the intrinsic apoptosis pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. Cinnamaldehyde and its derivatives have been shown to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-9 and -3.

Inhibition of Invasion and Metastasis: p-MCA has also been found to inhibit the invasion of cancer cells. In cervical cancer cells expressing HPV16 oncoproteins, non-toxic concentrations of p-MCA significantly reduced their invasive capabilities. This anti-invasive effect is partly attributed to the downregulation of matrix metalloproteinase (MMP) expression, specifically MMP14. MMPs are enzymes that degrade the extracellular matrix, a crucial step in tumor invasion and metastasis.

Quantitative Data on Anticancer Activity:

Cell LineCancer TypeAssayIC50 Value (µM)Duration (hr)Reference
C-33ACervical CancerMTT11048
A375Malignant MelanomaProliferation~31.0672

p-MCA and its related compound, 2-methoxycinnamaldehyde (2-MCA), are potent inhibitors of inflammatory responses. Their primary mechanism involves the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.

Inhibition of NF-κB Signaling: In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate the NF-κB pathway. This leads to the phosphorylation and degradation of IκB (inhibitor of κB), allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. p-MCA has been shown to inhibit the LPS-induced phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit. This blockade of NF-κB activation results in the reduced production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Modulation of MAPK Signaling: In addition to NF-κB, the mitogen-activated protein kinase (MAPK) pathway is also a critical regulator of inflammation. p-MCA has been found to inhibit the phosphorylation of JNK (c-Jun N-terminal kinase), a key component of the MAPK pathway, without affecting p38 or ERK phosphorylation in certain models. The inhibition of the JNK/c-Jun pathway contributes to its overall anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Activity:

CompoundCell LineStimulantTargetIC50 Value (µM)Reference
2-MethoxycinnamaldehydeRAW 264.7LPSNF-κB Transcriptional Activity31
trans-CinnamaldehydeRAW 264.7LPSNF-κB Transcriptional Activity43

Mechanisms of Action: Signaling Pathways

The biological effects of p-MCA are underpinned by its interaction with complex cellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

// Connections LPS [label="LPS", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; LPS -> TLR4 [label="Activates"]; TLR4 -> IKK; TLR4 -> JNK;

IKK -> IkappaB [label="Phosphorylates"]; IkappaB -> NFkB [style=invis]; {rank=same; IkappaB; NFkB}; IkappaB_NFkB [label="IκBα-NF-κB\nComplex", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IkappaB_NFkB -> IkappaB; IkappaB_NFkB -> NFkB; IkappaB:e -> NFkB:w [style=invis];

NFkB -> NFkB_nuc [label="Translocates"]; JNK -> cJun [label="Phosphorylates"]; cJun -> cJun_nuc [label="Translocates"];

pMCA -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T]; pMCA -> JNK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T];

NFkB_nuc -> Genes [label="Induces Transcription"]; cJun_nuc -> Genes [label="Induces Transcription"]; } ` Caption: p-MCA inhibits inflammatory pathways.

The diagram illustrates how this compound (p-MCA) exerts its anti-inflammatory effects. It blocks the activation of IKK and JNK, which are key kinases in the NF-κB and MAPK signaling pathways, respectively. [2] This inhibition prevents the nuclear translocation of transcription factors NF-κB and c-Jun, ultimately suppressing the expression of pro-inflammatory genes. [2]

// Connections pMCA -> Bcl2 [label="Downregulates", color="#EA4335", fontcolor="#EA4335", arrowhead=T]; pMCA -> Bax [label="Upregulates", color="#34A853", fontcolor="#34A853"];

Bax -> Mito; Bcl2 -> Mito [arrowhead=T, color="#EA4335", fontcolor="#EA4335"];

Mito -> CytoC [label="Release"]; CytoC -> Casp9 [label="Activates"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"]; } ` Caption: Intrinsic apoptosis pathway activated by p-MCA.

This diagram shows the proposed mechanism for p-MCA-induced apoptosis. The compound alters the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for researchers.

This protocol is adapted from studies investigating the cytotoxic effects of p-MCA on cancer cells.

  • Cell Seeding: Plate cells (e.g., C-33A cervical cancer cells) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of p-MCA (e.g., 25, 50, 100, 200 µM) dissolved in the appropriate cell culture medium. A solvent control (e.g., 0.1% DMSO) must be included.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the solvent-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using dose-response curve analysis.

This protocol, based on flow cytometry analysis, is used to quantify apoptosis induced by p-MCA.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of p-MCA (e.g., the IC₅₀ value of 110 µM for C-33A cells) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC/PI kit).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This protocol is used to measure changes in the expression of target genes, such as MMPs, in response to p-MCA treatment.

  • Cell Treatment and RNA Extraction: Treat cells with non-toxic concentrations of p-MCA (e.g., 1/10, 1/4, 1/2 of IC₅₀) for 24 hours. Extract total RNA using a suitable reagent like Trizol.

  • cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • Real-Time PCR: Perform real-time PCR using a SYBR Green-based qPCR mix and specific primers for the target genes (e.g., MMP9, MMP14) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Thermal Cycling: A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension (e.g., 95°C for 30s, 60°C for 30s, 72°C for 30s).

  • Data Analysis: Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the solvent-treated control.

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate critical signaling pathways like NF-κB and MAPK, and to induce apoptosis in cancer cells, highlights its promise as a lead compound for drug development.

Future research should focus on several key areas:

  • Pharmacokinetic and Toxicological Studies: In-depth in vivo studies are required to understand the absorption, distribution, metabolism, excretion (ADME), and safety profile of p-MCA.

  • Structural Optimization: Medicinal chemistry efforts could lead to the synthesis of more potent and selective analogs with improved pharmacological properties.

  • Combination Therapies: Investigating the synergistic effects of p-MCA with existing chemotherapeutic or anti-inflammatory agents could lead to more effective treatment strategies.

  • Clinical Translation: Preclinical evidence strongly supports moving forward with well-designed clinical trials to evaluate the efficacy of p-MCA in human diseases.

This guide provides a foundational resource for researchers, aiming to accelerate the exploration and development of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Methoxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Methoxycinnamaldehyde, a naturally occurring organic compound, is a valuable building block in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals. Its synthesis in a research laboratory setting is most commonly achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of p-anisaldehyde (4-methoxybenzaldehyde) with an enolizable aldehyde or ketone, in this case, acetaldehyde. This document provides two detailed protocols for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The protocols differ primarily in the solvent and base system employed, offering flexibility based on available laboratory resources and desired reaction conditions.

Reaction Principle: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens, such as p-anisaldehyde.[1] In this reaction, a base abstracts an acidic α-hydrogen from acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration to yield the more stable α,β-unsaturated aldehyde, this compound.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthesis protocols provided below. This allows for a quick comparison of the reaction conditions and expected outcomes.

ParameterProtocol 1: Ethanolic NaOHProtocol 2: Aqueous KOH
p-Anisaldehyde 10 mmol10 mmol
Acetaldehyde 12 mmol15 mmol
Base Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)
Base Concentration 2 M in Ethanol1.0 g in 20 mL Water
Solvent 95% EthanolAcetone/Water
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 2-3 hours30-60 minutes
Purification Method Recrystallization from EthanolRecrystallization from Ethanol
Expected Yield 70-85%65-80%

Experimental Protocols

Protocol 1: Synthesis of this compound using Ethanolic Sodium Hydroxide

This protocol utilizes a solution of sodium hydroxide in ethanol as the catalyst and solvent system.

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, beaker, etc.)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 20 mL of 95% ethanol.

  • Addition of Acetaldehyde: To the stirred solution, add 0.67 mL (12 mmol) of acetaldehyde.

  • Initiation of Condensation: Slowly add 5 mL of a 2 M solution of sodium hydroxide in 95% ethanol dropwise over 15 minutes. The reaction mixture may turn yellow.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (e.g., 1 M HCl) until it is slightly acidic (pH ~6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with 3 x 30 mL of diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with 2 x 30 mL of distilled water and then with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to obtain pure this compound.

Protocol 2: Synthesis of this compound using Aqueous Potassium Hydroxide in Acetone

This protocol employs an aqueous solution of potassium hydroxide with acetone acting as a solvent for the starting material.

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Acetaldehyde

  • Potassium Hydroxide (KOH)

  • Acetone

  • Distilled Water

  • 95% Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • Preparation of Reactant Solution: In a 100 mL Erlenmeyer flask, dissolve 1.36 g (10 mmol) of p-anisaldehyde in 15 mL of acetone. Add a magnetic stir bar.

  • Addition of Acetaldehyde: To this solution, add 0.84 mL (15 mmol) of acetaldehyde.

  • Preparation of Base Solution: In a separate beaker, dissolve 1.0 g of potassium hydroxide in 20 mL of distilled water.

  • Reaction Initiation: Slowly add the potassium hydroxide solution to the stirred solution of the aldehydes over approximately 5 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 30-60 minutes. A precipitate of the product should form.[4]

  • Precipitation and Isolation: Add approximately 40 mL of cold distilled water to the reaction mixture to ensure complete precipitation of the product.[4]

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then allow it to cool slowly to form crystals.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to yield the final this compound product.

Visualizations

Signaling Pathway of Claisen-Schmidt Condensation

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products p_anisaldehyde p-Anisaldehyde nucleophilic_attack Nucleophilic Attack p_anisaldehyde->nucleophilic_attack acetaldehyde Acetaldehyde enolate_formation Enolate Formation acetaldehyde->enolate_formation base Base (NaOH or KOH) base->enolate_formation Deprotonation enolate_formation->nucleophilic_attack Enolate Intermediate dehydration Dehydration nucleophilic_attack->dehydration β-Hydroxy Aldehyde Intermediate product This compound dehydration->product water Water dehydration->water

Caption: Mechanism of this compound Synthesis.

Experimental Workflow for this compound Synthesis

Experimental_Workflow start Start dissolve Dissolve p-Anisaldehyde and Acetaldehyde start->dissolve add_base Add Base (NaOH or KOH) dissolve->add_base react Stir at Room Temp add_base->react workup Workup (Neutralization/Extraction) react->workup purify Purify by Recrystallization workup->purify characterize Characterize Product (TLC, MP, NMR) purify->characterize end End characterize->end

Caption: General Laboratory Synthesis Workflow.

References

Synthesis of trans-p-Methoxycinnamaldehyde: A Detailed Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

trans-p-Methoxycinnamaldehyde is a valuable organic compound widely utilized in the flavor and fragrance industry, as well as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its characteristic cinnamic aroma and versatile chemical properties make it a target of significant interest for laboratory-scale synthesis. This document provides detailed application notes and protocols for the laboratory synthesis of trans-p-Methoxycinnamaldehyde, aimed at researchers, scientists, and professionals in drug development. Two common and effective synthetic routes, the Claisen-Schmidt condensation and the Wittig reaction, are presented with comprehensive experimental procedures and comparative data.

Physicochemical Properties and Spectroscopic Data

Prior to detailing the synthetic protocols, a summary of the key physicochemical properties and spectroscopic data for trans-p-Methoxycinnamaldehyde is provided for identification and characterization purposes.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance White to yellowish crystalline solid
Melting Point 58-59 °C[1]
Boiling Point 160 °C @ 3.00 mm Hg[1]
Solubility Insoluble in water; soluble in ethanol and fats.[1]
¹H NMR (CDCl₃) See characterization section for detailed assignments.
¹³C NMR (CDCl₃) See characterization section for detailed assignments.
IR Spectrum See characterization section for key vibrational frequencies.
Mass Spectrum (GC-MS) m/z 162 (M+), 131, 161.[1]

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes detailed in this document, allowing for an at-a-glance comparison of their efficiency and requirements.

ParameterClaisen-Schmidt CondensationWittig Reaction
Starting Materials p-Anisaldehyde, Acetaldehydep-Anisaldehyde, (Formylmethylene)triphenylphosphorane
Catalyst/Reagent Sodium Hydroxiden-Butyllithium or other strong base
Solvent Ethanol, WaterTetrahydrofuran (THF)
Reaction Temperature Room Temperature-78 °C to Room Temperature
Reaction Time 15 - 30 minutesSeveral hours
Typical Yield Moderate to HighGood to High
Purification Method RecrystallizationColumn Chromatography, Recrystallization

Experimental Protocols

Method 1: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a classic and straightforward method for the formation of α,β-unsaturated aldehydes and ketones.[2] This protocol outlines the base-catalyzed condensation of p-anisaldehyde with acetaldehyde.

Reaction Scheme:

Materials and Reagents:

  • p-Anisaldehyde

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol (EtOH)

  • Deionized Water

  • 4% Acetic Acid in Ethanol

  • Ice

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, GC-MS (for characterization)

Procedure:

  • Reaction Setup: In a suitable flask, combine p-anisaldehyde (0.90 mL), 95% ethanol (4 mL), and 3 mL of 2M aqueous sodium hydroxide solution.

  • Addition of Acetaldehyde: While stirring the mixture, slowly add acetaldehyde (equivalent to the aldehyde in the general procedure) to the flask.

  • Reaction: Stir the solution vigorously at room temperature for 15-30 minutes. The formation of a solid precipitate indicates the progress of the reaction. If no precipitate forms, the mixture can be gently heated on a steam bath for an additional 10-15 minutes.

  • Isolation of Crude Product: Once the precipitation appears complete, cool the mixture in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with chilled 95% ethanol, 4% acetic acid in ethanol, and finally again with 95% ethanol to remove unreacted starting materials and catalyst.

  • Purification by Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point of the purified crystals and characterize the product using ¹H NMR, ¹³C NMR, IR, and GC-MS to confirm its identity and purity.

Expected Observations:

The reaction mixture will typically turn yellow or orange upon the formation of the conjugated product. A solid precipitate of the product should form during the reaction.

Method 2: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. In this protocol, p-anisaldehyde is reacted with a phosphorus ylide, (formylmethylene)triphenylphosphorane, to yield trans-p-methoxycinnamaldehyde.

Reaction Scheme:

Caption: General workflow for the synthesis of trans-p-Methoxycinnamaldehyde.

Conclusion

Both the Claisen-Schmidt condensation and the Wittig reaction are effective methods for the laboratory-scale synthesis of trans-p-Methoxycinnamaldehyde. The choice of method may depend on the availability of reagents, the desired scale of the reaction, and the available equipment. The Claisen-Schmidt condensation is generally simpler and uses less hazardous reagents, making it a good choice for many teaching and research laboratories. The Wittig reaction, while requiring more stringent anhydrous conditions, can offer high yields and stereoselectivity. Proper purification and characterization are essential to obtain a high-purity final product suitable for further applications.

References

Application Notes & Protocols for High-Purity p-Methoxycinnamaldehyde Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid, is a compound of significant interest in the pharmaceutical, cosmetic, and flavor industries. Its biological activities and utility as a chemical intermediate necessitate the availability of highly purified material. The presence of impurities, such as isomers, starting materials from synthesis, or co-extracted compounds from natural sources, can significantly impact experimental outcomes and product quality. These application notes provide detailed protocols for several common and effective techniques to achieve high-purity p-MCA suitable for research and development applications.

Overview of Purification Techniques

The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For p-MCA, a solid at room temperature, the most effective techniques are crystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). A chemical derivatization method using a bisulfite adduct is also a powerful technique for selectively isolating aldehydes. Distillation under reduced pressure can be employed, particularly for purification from high-boiling liquid impurities.

Purification by Recrystallization

Principle: This technique relies on the difference in solubility of p-MCA and its impurities in a selected solvent system at different temperatures. The crude material is dissolved in a minimal amount of a hot solvent, and upon slow cooling, the less soluble p-MCA crystallizes out, leaving the more soluble impurities in the solution.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent pair in which p-MCA is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on its properties, a mixture of ethanol and water is a good starting point.[1]

  • Dissolution: Place the crude p-MCA in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath. Slow cooling is crucial for the formation of pure crystals.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (the ethanol/water mixture) to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be assessed by melting point determination; pure p-MCA has a melting point of 58-59 °C.[1]

Purification by Flash Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with weaker interactions with the stationary phase and higher solubility in the mobile phase travel down the column faster.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude p-MCA in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The polarity of the mobile phase can be gradually increased (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the p-MCA.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure p-MCA (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Note on Aldehyde Stability: Aldehydes can sometimes decompose or form acetals on acidic silica gel.[3] If this is observed, consider using deactivated (neutral) silica gel or alumina, or adding a small amount of a neutralizer like triethylamine (e.g., 0.1%) to the eluent.[3]

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a high-resolution chromatographic technique that is highly effective for obtaining very pure compounds. The separation is based on the partitioning of the sample components between a stationary phase (packed in the column) and a liquid mobile phase pumped at high pressure. For p-MCA, reversed-phase HPLC is typically used.

Experimental Protocol:

  • Sample Preparation: Dissolve the crude or semi-purified p-MCA in a suitable solvent, such as methanol or the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the compound using either an isocratic or gradient mobile phase system. A common system is a gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The acidic modifier helps to ensure sharp peak shapes.

  • Fraction Collection: Collect fractions corresponding to the p-MCA peak based on the UV detector signal (typically monitored at ~310 nm, the λmax for cinnamaldehydes).

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Product Isolation: Pool the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the final purified p-MCA.

Purification via Bisulfite Adduct Formation

Principle: This chemical method leverages the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct. Impurities that do not react can be washed away with an organic solvent. The aldehyde can then be regenerated by treating the adduct with a base.

Experimental Protocol:

  • Adduct Formation: Dissolve the crude p-MCA in a suitable solvent (e.g., ethanol). Add a concentrated aqueous solution of sodium bisulfite with vigorous stirring. The reaction may be slow and can take several hours. The formation of a precipitate indicates the adduct has formed.

  • Impurity Removal: If a precipitate forms, filter the solid adduct and wash it with ethanol and then diethyl ether to remove impurities. If the adduct remains in solution, extract the mixture with an organic solvent like diethyl ether or ethyl acetate to remove non-aldehyde impurities.

  • Aldehyde Regeneration: Suspend the washed adduct precipitate (or the purified aqueous layer) in water. Add a saturated solution of sodium bicarbonate or a dilute base (e.g., 10% NaOH) dropwise with stirring until the evolution of gas ceases and the aldehyde separates out.

  • Isolation: Extract the regenerated p-MCA with a clean organic solvent (e.g., ethyl acetate).

  • Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified p-MCA.

Data Presentation: Comparison of Purification Techniques

Technique Typical Purity Achieved Advantages Disadvantages Key Experimental Parameters
Recrystallization >98%Simple, inexpensive, scalableYield losses in mother liquor, requires a solid compoundSolvent system, cooling rate
Flash Column Chromatography >95-99%Good for removing a wide range of impurities, scalableCan be time-consuming, potential for sample decomposition on silicaStationary phase (silica/alumina), mobile phase gradient
Preparative HPLC >99.5%Highest resolution and purity, automatedExpensive equipment, limited loading capacity, solvent intensiveColumn (e.g., C18), mobile phase (e.g., ACN/H₂O), flow rate
Bisulfite Adduct >98%Highly selective for aldehydesInvolves chemical reactions, may not be suitable for all aldehydespH, reaction time, temperature

Purity Assessment Methods

The purity of the final p-MCA product should be verified using one or more of the following analytical techniques:

Method Principle Information Provided
Analytical HPLC High-resolution separation based on partitioningQuantitative purity (area %), detection of trace impurities
Thin-Layer Chromatography (TLC) Adsorption chromatography on a plateQualitative assessment of purity, quick monitoring
Melting Point Determination Temperature at which a solid becomes liquidA sharp melting range close to the literature value (58-59 °C) indicates high purity.
Spectroscopy (¹H NMR, ¹³C NMR) Nuclear magnetic resonanceStructural confirmation and detection of structurally related impurities

Visualizations of Experimental Workflows

General Purification and Analysis Workflow for p-MCA crude Crude p-MCA (from synthesis or extraction) purification Purification Step (Select one method) crude->purification cryst Recrystallization purification->cryst Method A col Column Chromatography purification->col Method B hplc Preparative HPLC purification->hplc Method C bisulfite Bisulfite Adduct Formation purification->bisulfite Method D isolated Isolated p-MCA cryst->isolated col->isolated hplc->isolated bisulfite->isolated analysis Purity Assessment isolated->analysis an_hplc Analytical HPLC analysis->an_hplc nmr NMR Spectroscopy analysis->nmr mp Melting Point analysis->mp final High-Purity p-MCA an_hplc->final nmr->final mp->final

Caption: General purification and analysis workflow for p-MCA.

Workflow for Column Chromatography Purification start Start: Crude p-MCA dissolve Dissolve in minimal solvent & adsorb on silica start->dissolve load Load sample onto column dissolve->load prepare_col Prepare silica gel column prepare_col->load elute Elute with solvent gradient (e.g., Hexane/EtOAc) load->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor monitor->collect Continue elution pool Pool pure fractions monitor->pool Fractions are pure evap Evaporate solvent (Rotary Evaporator) pool->evap end End: Purified p-MCA evap->end

Caption: Workflow for column chromatography purification.

Workflow for Preparative HPLC Purification start Start: Crude/Semi-pure p-MCA dissolve Dissolve in mobile phase & filter (0.45 µm) start->dissolve inject Inject sample dissolve->inject equilibrate Equilibrate preparative C18 column equilibrate->inject run Run gradient elution (e.g., H₂O/ACN + 0.1% FA) inject->run collect Collect fractions via UV detection run->collect analyze Analyze fraction purity (Analytical HPLC) collect->analyze pool Pool pure fractions analyze->pool Fractions >99% pure isolate Remove solvent & isolate product (Evaporation/Lyophilization) pool->isolate end End: High-Purity p-MCA isolate->end

Caption: Workflow for preparative HPLC purification.

References

13C NMR Characterization of p-Methoxycinnamaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of p-methoxycinnamaldehyde using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of the chemical shifts, a detailed experimental protocol for sample analysis, and a workflow for spectral acquisition.

Introduction

This compound is an α,β-unsaturated aromatic aldehyde. The conjugated system, comprising a benzene ring, a carbon-carbon double bond, and a carbonyl group, results in a unique electronic environment for each carbon atom. 13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of such organic molecules, providing valuable information for structural confirmation, purity assessment, and quality control in research and drug development.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the methoxy and aldehyde functional groups, as well as the conjugation within the molecule. The assignments presented here are based on spectra typically recorded in deuterated chloroform (CDCl₃).

Quantitative Data Summary
Carbon AtomChemical Shift (δ) in ppm
C=O (aldehyde)193.7
Cα (vinyl)128.0
Cβ (vinyl)152.9
C1' (aromatic)127.2
C2'/C6' (aromatic)130.8
C3'/C5' (aromatic)114.6
C4' (aromatic)162.5
-OCH₃ (methoxy)55.5

Note: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm. Values may vary slightly depending on the solvent and experimental conditions.

Structural Representation

To aid in the interpretation of the 13C NMR data, the chemical structure of this compound with the numbering of the carbon atoms is provided below.

Caption: Chemical structure of this compound with carbon numbering.

Experimental Protocol: 13C NMR Spectroscopy

This section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation

  • Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: Use a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common and suitable choice.

  • Concentration: Prepare a solution by dissolving approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration can be adjusted based on the spectrometer's sensitivity.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

The following is a generalized procedure for a modern Fourier-transform NMR spectrometer.

  • Instrumentation: A spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.

  • Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection and sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field during acquisition.

  • Shimming: Adjust the shim currents to optimize the homogeneity of the magnetic field, which will improve the resolution and lineshape of the NMR signals.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, including the slower-relaxing quaternary carbons.

    • Number of Scans (NS): The number of scans will depend on the sample concentration and spectrometer sensitivity. A typical range is from 128 to 1024 scans.

    • Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range for all carbons in the molecule.

3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Workflow Diagram

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire Acquire 13C NMR Data setup->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference Spectrum process->reference assign Assign Peaks reference->assign report Generate Report assign->report

Caption: Workflow for 13C NMR analysis of this compound.

FT-IR Spectroscopic Analysis of p-Methoxycinnamaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Methoxycinnamaldehyde is an α,β-unsaturated aromatic aldehyde that finds applications in various fields, including flavor, fragrance, and pharmaceuticals. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the qualitative and quantitative analysis of this compound. By identifying the characteristic vibrational frequencies of its functional groups, FT-IR spectroscopy allows for structural confirmation, purity assessment, and monitoring of chemical reactions.

This document provides detailed application notes and experimental protocols for the FT-IR spectroscopic analysis of this compound.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure. For this compound, key functional groups that can be identified include the aldehyde group (C=O, C-H), the aromatic ring (C=C, C-H), the alkene group (C=C), and the methoxy group (C-O, C-H).

Data Presentation: Characteristic FT-IR Absorption Bands of this compound

The following table summarizes the principal FT-IR absorption bands for this compound, compiled from spectral data.[1] These values can be used as a reference for spectral interpretation.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3000-2900MediumC-H StretchingMethoxy group (-OCH₃)
~2800 and ~2700MediumC-H StretchingAldehyde (Fermi resonance)[1][2][3]
~1700StrongC=O StretchingConjugated Aldehyde (-CHO)[1]
2000-1667Multiple PeaksC=C StretchingAromatic Benzene Ring
1600-1585Medium-StrongC=C StretchingAromatic Benzene Ring
~1100StrongC-O-C StretchingAryl-alkyl ether
850-800StrongC-H Bending (out-of-plane)p-disubstituted Benzene Ring
~900WeakSymmetrical AbsorptionMay be related to alkene C-H bend

Note: The exact wavenumber of a peak can be influenced by the sample state (e.g., neat liquid, solution) and the specific FT-IR instrument used.

Experimental Protocols

This section outlines the detailed methodologies for the FT-IR analysis of this compound.

Materials and Equipment
  • This compound (liquid)

  • FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

  • ATR (Attenuated Total Reflectance) accessory with a suitable crystal (e.g., diamond, zinc selenide) OR

  • Liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr)

  • Pipettes

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Sample Preparation

As this compound is a liquid at room temperature, it can be analyzed directly with minimal preparation. The two primary methods are Attenuated Total Reflectance (ATR) and the use of a liquid transmission cell.

Protocol 4.2.1: Attenuated Total Reflectance (ATR) Method

The ATR method is often preferred for its simplicity and the minimal amount of sample required.

  • Clean the ATR Crystal: Ensure the surface of the ATR crystal is clean and free from any residues from previous analyses. Clean the crystal with a soft, lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Acquire Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the IR beam path. This spectrum accounts for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, H₂O).

  • Apply the Sample: Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Acquire Sample Spectrum: Mount the pressure arm (if available) to ensure good contact between the sample and the crystal. Proceed to collect the FT-IR spectrum of the sample. The instrument's software will automatically ratio the single-beam spectrum of the sample to the single-beam background spectrum to generate the absorbance spectrum.

  • Cleaning: After the analysis, thoroughly clean the ATR crystal using a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Protocol 4.2.2: Liquid Transmission Cell Method

This method involves placing a thin film of the liquid sample between two IR-transparent salt plates.

  • Prepare the Cell: Disassemble and clean the liquid transmission cell windows (e.g., NaCl or KBr plates) with a dry, clean, lint-free wipe. Caution: Salt plates are fragile and susceptible to moisture; handle with care and in a low-humidity environment.

  • Acquire Background Spectrum: Assemble the empty cell and place it in the spectrometer's sample holder. Collect a background spectrum.

  • Load the Sample: Place a small drop of this compound onto the center of one of the salt plates. Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

  • Acquire Sample Spectrum: Place the loaded cell into the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, disassemble the cell and clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or isopropanol) and store them in a desiccator.

FT-IR Data Acquisition Parameters

The following are typical parameters for FT-IR data acquisition. These may be adjusted based on the specific instrument and experimental requirements.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Scan Speed: Instrument default

  • Apodization: Happ-Genzel

Data Processing and Interpretation
  • Baseline Correction: If the baseline of the spectrum is sloped or uneven, apply a baseline correction using the instrument's software.

  • Peak Picking: Identify the major absorption peaks in the spectrum. The software can automatically label the wavenumbers of these peaks.

  • Spectral Interpretation: Compare the observed peak positions with the reference values in the data table (Section 3) and with known FT-IR correlation charts to confirm the presence of the expected functional groups in this compound. The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks that is unique to the molecule.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation for the FT-IR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_result Results start Start prep_choice Choose Method start->prep_choice atr ATR Method: 1. Clean Crystal 2. Apply Sample Drop prep_choice->atr ATR transmission Transmission Method: 1. Clean Salt Plates 2. Create Liquid Film prep_choice->transmission Transmission background Acquire Background Spectrum (Empty ATR or Cell) atr->background transmission->background sample_scan Acquire Sample Spectrum background->sample_scan process Data Processing: - Baseline Correction - Peak Picking sample_scan->process end End process->end

Caption: Experimental Workflow for FT-IR Analysis.

spectral_interpretation cluster_regions Spectral Regions Analysis cluster_assignments Peak Assignments spectrum Acquired FT-IR Spectrum of this compound functional_group Functional Group Region (4000-1500 cm⁻¹) spectrum->functional_group fingerprint Fingerprint Region (1500-400 cm⁻¹) spectrum->fingerprint aldehyde Aldehyde Peaks: ~1700 cm⁻¹ (C=O) ~2800 & ~2700 cm⁻¹ (C-H) functional_group->aldehyde aromatic Aromatic/Alkene Peaks: 3000-2900 cm⁻¹ (sp² C-H) ~1600 cm⁻¹ (C=C) functional_group->aromatic ether Ether/Methoxy Peaks: ~1100 cm⁻¹ (C-O-C) ~2950 cm⁻¹ (sp³ C-H) functional_group->ether confirmation Structural Confirmation fingerprint->confirmation aldehyde->confirmation aromatic->confirmation ether->confirmation

Caption: Logical Flow of Spectral Interpretation.

References

p-Methoxycinnamaldehyde: Application Notes and Protocols for In Vitro Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antiviral properties of p-Methoxycinnamaldehyde (p-MCA). This document includes a summary of its activity against various viruses, detailed protocols for key antiviral assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound, a naturally occurring compound found in various plants, has demonstrated promising antiviral activities in several in vitro studies. As a derivative of cinnamaldehyde, it shares structural similarities that contribute to its biological effects. Research suggests that p-MCA and its related compounds can interfere with multiple stages of the viral life cycle, from entry into the host cell to replication. Furthermore, evidence points towards its ability to modulate host inflammatory responses, such as the NF-κB signaling pathway, which is often exploited by viruses. These characteristics make p-MCA a compelling candidate for further investigation in the development of novel antiviral therapeutics.

Antiviral Activity of this compound and Related Compounds

The antiviral efficacy of p-MCA and its parent compound, cinnamaldehyde, has been evaluated against a range of viruses. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Antiviral Activity of this compound (p-MCA)

VirusCell LineAssay TypeIC50CC50Selectivity Index (SI)Reference
Respiratory Syncytial Virus (RSV)Human larynx carcinomaXTT0.055 µg/mL49.4 µg/mL898.2[1]
Coxsackievirus B3 (CVB3)HeLaTCID50Not specified for p-MCANot specified for p-MCANot specified for p-MCA[2]

Table 2: Antiviral Activity of Cinnamaldehyde (CA) - A Related Compound

VirusCell LineAssay TypeIC50CC50Selectivity Index (SI)Reference
Coxsackievirus B3 (CVB3)Neonatal rat cardiomyocytesTCID50>1000 µM0.98 ± 0.11 µM<0.001[2]
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)Marc-145TCID50~160 µM (93% inhibition of N protein)>160 µMNot specified[3][4]
Influenza A/PR/8Madin-Darby canine kidney (MDCK)Virus Yield Reduction~40 µM (70.3% inhibition)Not specifiedNot specified
Porcine Epidemic Diarrhea Virus (PEDV)VeroViral TitrationSignificant reduction at lowest MOINot specifiedNot specified

Experimental Protocols

The following are detailed protocols for common in vitro antiviral assays that can be adapted for the evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range of p-MCA that is non-toxic to the host cells, allowing for the assessment of specific antiviral effects.

Materials:

  • Host cells (e.g., HeLa, Vero, MDCK)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound (p-MCA) stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.

  • After 24 hours, remove the growth medium and add 100 µL of fresh medium containing two-fold serial dilutions of p-MCA. Include a "cells only" control with medium and a "vehicle" control with the highest concentration of DMSO used for dilutions.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the medium and add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of p-MCA that reduces cell viability by 50%.

Plaque Reduction Assay

This assay quantifies the ability of p-MCA to inhibit the production of infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Serum-free medium

  • p-MCA at various non-toxic concentrations

  • Overlay medium (e.g., 1.2% methylcellulose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Protocol:

  • Wash the confluent cell monolayers with PBS.

  • In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with an equal volume of medium containing serial dilutions of p-MCA for 1 hour at 37°C. Include a virus-only control.

  • Inoculate the cell monolayers with 200 µL of the virus/p-MCA mixture and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and gently wash the cells with PBS.

  • Add 2 mL of the overlay medium to each well.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the concentration of p-MCA that reduces the number of plaques by 50% compared to the virus-only control.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This endpoint dilution assay is used to determine the viral titer and can be adapted to measure the inhibitory effect of p-MCA.

Materials:

  • Host cells in a 96-well plate

  • Virus stock

  • Complete growth medium

  • p-MCA at a non-toxic concentration

Protocol:

  • Prepare ten-fold serial dilutions of the virus stock in growth medium.

  • Infect the host cells in the 96-well plate with 100 µL of each virus dilution (typically 8 replicates per dilution). Include uninfected cell controls.

  • In a parallel plate, treat the cells with a non-toxic concentration of p-MCA for 1 hour before infection, or add p-MCA simultaneously with the virus, or add it post-infection, depending on the desired experimental setup.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

  • Observe the plates for cytopathic effect (CPE) under a microscope.

  • The viral titer (TCID50/mL) is calculated using the Reed-Muench method.

  • The reduction in viral titer in the presence of p-MCA indicates its antiviral activity.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle p-MCA exerts its inhibitory effect.

Protocol:

  • Pre-treatment: Treat host cells with p-MCA for 2-4 hours, then wash the cells and infect with the virus.

  • Co-treatment: Add p-MCA and the virus to the cells simultaneously.

  • Post-treatment: Infect the cells with the virus for 1-2 hours, wash the cells, and then add p-MCA at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • After the appropriate incubation time for one viral replication cycle, quantify the viral yield using a plaque assay or TCID50 assay.

  • A significant reduction in viral yield in a specific treatment condition will indicate the targeted stage of the viral life cycle.

Viral Attachment and Entry Assays

These assays specifically investigate the effect of p-MCA on the initial steps of viral infection.

Viral Attachment Assay Protocol:

  • Pre-cool confluent cell monolayers in 6-well plates at 4°C for 1 hour.

  • Add a mixture of virus and p-MCA (at various concentrations) to the cells and incubate at 4°C for 2-3 hours to allow attachment but not entry.

  • Wash the cells three times with cold PBS to remove unbound virus and the compound.

  • Lyse the cells and quantify the amount of attached virus using RT-qPCR for the viral genome. A reduction in viral RNA indicates inhibition of attachment.

Viral Entry/Internalization Assay Protocol:

  • Perform the viral attachment step as described above (steps 1 and 2).

  • After the attachment phase, wash the cells with cold PBS to remove unbound virus.

  • Shift the temperature to 37°C to allow internalization of the attached viruses.

  • After 1-2 hours, treat the cells with a citrate buffer (pH 3.0) to inactivate any virus that has not yet entered the cells.

  • Wash the cells with PBS and then lyse them to quantify the amount of internalized virus by RT-qPCR. A decrease in viral RNA suggests that p-MCA inhibits viral entry.

Visualizations

The following diagrams illustrate key concepts and workflows related to the antiviral activity of this compound.

antiviral_mechanism cluster_virus_lifecycle Viral Life Cycle cluster_pmca_action p-MCA Intervention Virus Virus Attachment Attachment Virus->Attachment Entry Entry Attachment->Entry Replication Replication Entry->Replication Release Release Replication->Release pMCA This compound pMCA->Attachment Inhibits pMCA->Entry Inhibits pMCA->Replication Inhibits

Caption: Potential mechanisms of p-MCA antiviral action.

experimental_workflow start Start: Evaluate p-MCA cytotoxicity 1. Cytotoxicity Assay (MTT) Determine CC50 start->cytotoxicity antiviral_screening 2. Antiviral Screening (Plaque Reduction or TCID50) Determine IC50 cytotoxicity->antiviral_screening mechanism 3. Mechanism of Action (Time-of-Addition, Attachment/Entry Assays) antiviral_screening->mechanism signaling 4. Signaling Pathway Analysis (e.g., NF-κB activation) mechanism->signaling end Conclusion: Antiviral Profile of p-MCA signaling->end

Caption: General experimental workflow for in vitro antiviral evaluation.

nf_kb_pathway cluster_stimulus Viral Infection cluster_pathway NF-κB Signaling Pathway Virus Virus IKK IKK Complex Virus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nuclear translocation) NFkB->NFkB_nuc IkB_p->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Proinflammatory_Genes Induces pMCA This compound pMCA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by p-MCA.

References

Application of p-Methoxycinnamaldehyde in Medicinal Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Methoxycinnamaldehyde (PMCA), a naturally occurring aromatic aldehyde found in plants such as Agastache rugosa and Etlingera pavieana, has garnered significant attention in the field of medicinal chemistry.[1][2] This compound and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways implicated in various diseases. This document provides a comprehensive overview of the applications of PMCA in medicinal chemistry, including detailed experimental protocols and a summary of its biological activities.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2][3]
Appearance White to yellowish crystals or orange-yellow crystalline powder
Melting Point 55-60 °C
Boiling Point 145 °C at 7 mmHg
Solubility Insoluble in water; Soluble in chloroform and methanol.
Synonyms 4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde, p-Methoxycinnamic aldehyde

Biological Activities and Mechanisms of Action

This compound has demonstrated efficacy in a variety of therapeutic areas. The following sections summarize its key biological activities, supported by quantitative data and mechanistic insights.

Anti-inflammatory Activity

PMCA exhibits potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Quantitative Data:

AssayCell Line/ModelEffectIC₅₀/ConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition-
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7 MacrophagesInhibition-
iNOS ExpressionRAW 264.7 MacrophagesDownregulation-
COX-2 ExpressionRAW 264.7 MacrophagesDownregulation-
TNF-α ProductionJ774A.1 MacrophagesInhibition78 ± 16 μM
NO ProductionRAW 264.7 MacrophagesInhibition35 ± 9 μM (for o-methoxycinnamaldehyde)

Mechanism of Action:

PMCA exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and JNK/c-Jun signaling pathways. Upon stimulation by lipopolysaccharide (LPS), PMCA prevents the phosphorylation of IκB, which in turn blocks the translocation of the NF-κB p65 subunit into the nucleus. This leads to the downregulation of pro-inflammatory genes such as iNOS and COX-2. Additionally, PMCA suppresses the phosphorylation of JNK, a key component of the MAPK signaling pathway, further contributing to its anti-inflammatory properties.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IκB IκB TLR4->IκB PMCA PMCA PMCA->JNK PMCA->IκB p-JNK p-JNK JNK->p-JNK c-Jun c-Jun p-JNK->c-Jun p-c-Jun p-c-Jun c-Jun->p-c-Jun p-IκB p-IκB IκB->p-IκB NF-κB (p65) NF-κB (p65) p-IκB->NF-κB (p65) NF-κB (p65)_n NF-κB (p65) NF-κB (p65)->NF-κB (p65)_n Translocation Pro-inflammatory Genes iNOS, COX-2 NF-κB (p65)_n->Pro-inflammatory Genes Transcription Inflammatory Mediators NO, PGE₂ Pro-inflammatory Genes->Inflammatory Mediators Translation

Caption: PMCA inhibits inflammatory pathways.

Anticancer Activity

PMCA has shown promising anticancer activity against various cancer cell lines, primarily by inducing apoptosis and inhibiting cell invasion.

Quantitative Data:

AssayCell LineEffectIC₅₀Reference
Cytotoxicity (MTT Assay)C-33A (Cervical Cancer)Dose-dependent cytotoxicity110 μM
Apoptosis InductionC-33A (Cervical Cancer)Increased early and late apoptosis110 μM
Cell InvasionC-33A (Cervical Cancer)InhibitionNon-toxic concentrations
ProliferationHep 3B (Hepatocellular Carcinoma)Inhibition (by 2-methoxycinnamaldehyde)-

Mechanism of Action:

In cervical cancer cells, PMCA induces apoptosis, a form of programmed cell death. It also inhibits the invasion of cancer cells by downregulating the expression of matrix metalloproteinase-14 (MMP-14), an enzyme crucial for the degradation of the extracellular matrix. In other cancer types, related compounds like 2-methoxycinnamaldehyde have been shown to inhibit DNA topoisomerases I and II and induce lysosomal vacuolization, leading to cancer cell death.

G PMCA PMCA Cervical Cancer Cell Cervical Cancer Cell PMCA->Cervical Cancer Cell Apoptosis Apoptosis Cervical Cancer Cell->Apoptosis Induces Cell Invasion Cell Invasion Cervical Cancer Cell->Cell Invasion Inhibits MMP-14 Expression MMP-14 Expression Cell Invasion->MMP-14 Expression via downregulation of

Caption: Anticancer mechanisms of PMCA.

Antimicrobial and Antiviral Activity

PMCA and its derivatives have demonstrated activity against a range of microorganisms, including bacteria and fungi, as well as viruses.

Quantitative Data:

Organism/VirusStrain/Cell LineEffectMIC/IC₅₀Reference
Microsporum canisDermatophyteGrowth inhibition3.12-6.25 µg/mL (for o-methoxycinnamaldehyde)
Aspergillus parasiticusMycotoxin-producing fungiGrowth inhibition100 µg/mL (for o-methoxycinnamaldehyde)
Aspergillus flavusMycotoxin-producing fungiGrowth inhibition100 µg/mL (for o-methoxycinnamaldehyde)
Respiratory Syncytial Virus (RSV)Human laryngeal carcinoma cellsCytoprotective activity~0.055 µg/mL
Coliform bacteria and E. coli-Bactericidal activity-

Mechanism of Action:

The antimicrobial mechanism of cinnamaldehydes is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The addition of a methoxy group on the benzene ring can enhance these antimicrobial properties. In the context of antiviral activity, PMCA has been shown to inhibit the cytopathic effect of RSV in host cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the medicinal chemistry applications of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of PMCA on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., C-33A)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (PMCA)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of PMCA in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the PMCA dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_PMCA Treat with PMCA dilutions Incubate_24h_1->Treat_PMCA Incubate_Treatment Incubate for 24-72h Treat_PMCA->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT assay workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis induced by PMCA.

Materials:

  • Cancer cell line

  • PMCA

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with PMCA at the desired concentration (e.g., IC₅₀) for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins in signaling pathways affected by PMCA.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-NF-κB p65)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and add the chemiluminescent substrate.

  • Detect the protein bands using an imaging system.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities that are highly relevant to medicinal chemistry and drug development. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it an attractive lead compound for the development of novel therapeutics. The protocols and data presented in this document provide a solid foundation for researchers interested in exploring the medicinal potential of PMCA and its derivatives. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Application Notes: p-Methoxycinnamaldehyde as a Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Methoxycinnamaldehyde, also known as (2E)-3-(4-methoxyphenyl)prop-2-enal, is an aromatic aldehyde that serves as a crucial and versatile building block in organic synthesis.[1][2] Its structure, featuring a reactive α,β-unsaturated aldehyde system and an electron-donating methoxy group on the phenyl ring, makes it an ideal precursor for a wide array of molecular scaffolds. This compound is particularly valuable in the synthesis of flavonoids, chalcones, heterocyclic compounds, and other complex molecules with significant biological and pharmacological properties.[3][4] These notes provide detailed protocols and applications for researchers, medicinal chemists, and drug development professionals utilizing this compound as a key intermediate.

Physicochemical and Safety Data

This compound is typically an orange-yellow crystalline powder.[1] Proper handling and storage are essential for maintaining its stability and reactivity. It is sensitive to air and should be stored under an inert atmosphere in a freezer at -20°C.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
CAS Number 24680-50-0
Melting Point 55-60 °C
Boiling Point 145 °C at 7 mmHg
Appearance Orange-yellow crystalline powder or chunks
Solubility Insoluble in water; slightly soluble in Chloroform, Methanol
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). Chalcones are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation, a base-catalyzed aldol condensation, is the primary method for this transformation.

claisen_schmidt_workflow cluster_reactants Reactants cluster_process Process cluster_products Products pMCA This compound Reaction Claisen-Schmidt Condensation pMCA->Reaction Acetophenone Acetophenone Derivative Acetophenone->Reaction Chalcone Chalcone Derivative Reaction->Chalcone Base Catalyst (e.g., NaOH, KOH) Water H₂O Reaction->Water

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol is adapted from methodologies for synthesizing chalcone derivatives.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Mortar and Pestle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a mortar, combine this compound (1 equivalent) and 4-hydroxyacetophenone (1 equivalent).

  • Add solid NaOH pellets (1.2 equivalents) to the mixture.

  • Grind the mixture at room temperature for approximately 30 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with cold deionized water.

  • Neutralize the mixture by slowly adding a cold 10% HCl solution until the pH is approximately 7.

  • Filter the resulting precipitate (the crude chalcone product) using vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Purify the crude product by recrystallization from hot ethanol to yield golden-yellow crystals.

  • Dry the purified crystals in a vacuum oven. Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Table 2: Examples of Chalcones Synthesized from this compound and Derivatives

Aldehyde ReactantKetone ReactantProductYield (%)Reference
This compoundAcetophenone1-(phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~70-90%
This compound4-Methoxyacetophenone1,3-bis(4-methoxyphenyl)prop-2-en-1-one90-96%
Pyridine-3-carbaldehyde4-Methoxyacetophenone1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one75.23%
Pyridine-2-carbaldehyde4-Methoxyacetophenone1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one71.65%

Application 2: Synthesis of Alkenes via Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting a carbonyl compound with a phosphorus ylide (Wittig reagent). This compound can be used to synthesize substituted polyenes, which are valuable structures in materials science and medicinal chemistry. The reaction is known for its high degree of stereochemical control, often favoring the Z-alkene with non-stabilized ylides.

wittig_reaction_workflow cluster_reagents Reagents cluster_intermediate Intermediate cluster_reaction Reaction cluster_products Products Phosphonium Phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Deprotonation Wittig Wittig Reaction Ylide->Wittig pMCA This compound pMCA->Wittig Alkene Alkene Wittig->Alkene PhosOxide Triphenylphosphine Oxide Wittig->PhosOxide Driving Force

Caption: General Workflow for Alkene Synthesis via the Wittig Reaction.

Experimental Protocol: Synthesis of a Substituted Diene

This is a generalized protocol adapted from standard Wittig procedures that can be applied to this compound.

Materials:

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • This compound

  • Anhydrous Ethanol

  • 2.5 M Sodium Ethoxide (NaOEt) in Ethanol

  • Anhydrous solvent (e.g., THF or DMF)

  • Magnetic stirrer and oven-dried glassware

Procedure:

  • Ylide Formation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the phosphonium salt (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a strong base, such as sodium ethoxide solution (1.1 equivalents), dropwise to the stirred solution. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the ylide. The formation of the ylide is often accompanied by a distinct color change.

  • Wittig Reaction: In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of the same anhydrous solvent.

  • Add the aldehyde solution dropwise to the ylide mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup and Purification: Quench the reaction by adding cold water.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product contains the desired alkene and triphenylphosphine oxide. Purify the product using column chromatography (silica gel) to separate the alkene from the phosphine oxide byproduct.

Application in Drug Discovery and Development

Derivatives of this compound are of significant interest to drug development professionals. The chalcones and other heterocycles synthesized from this intermediate have demonstrated potent biological activities. The related compound, p-methoxycinnamic acid, also shows a wide range of therapeutic properties, including antidiabetic, anticancer, antimicrobial, and neuroprotective effects.

drug_discovery_pathway cluster_derivatives Synthetic Derivatives cluster_activities Biological Activities & Therapeutic Potential pMCA This compound (Intermediate) Chalcones Chalcones pMCA->Chalcones Claisen-Schmidt Dienes Polyenes pMCA->Dienes Wittig Reaction Heterocycles Heterocycles pMCA->Heterocycles MCRs Anticancer Anticancer Chalcones->Anticancer Antimicrobial Antimicrobial Chalcones->Antimicrobial AntiInflammatory Anti-inflammatory Chalcones->AntiInflammatory Dienes->Anticancer Heterocycles->Antimicrobial Neuroprotective Neuroprotective Heterocycles->Neuroprotective

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p-Methoxycinnamaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of p-methoxycinnamaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Claisen-Schmidt condensation reaction.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

  • Answer: Low or no yield in a Claisen-Schmidt condensation for this compound synthesis can stem from several factors:

    • Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, inactive, or used in an incorrect concentration. Ensure the catalyst is fresh and of the appropriate molarity. Consider alternative catalysts like calcium oxide, which can drive the reaction forward by reacting with the water produced.[1]

    • Poor Quality Reactants: The starting materials, p-anisaldehyde and the enolizable carbonyl compound (e.g., acetaldehyde or acetone), may be impure or degraded. Use freshly purified or distilled reactants.

    • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to side reactions or unreacted starting material. Typically, a slight excess of the enolizable carbonyl is used.

    • Suboptimal Reaction Temperature: The reaction may be temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If it's too high, it could promote side reactions or degradation. The optimal temperature should be determined experimentally, often starting at room temperature and adjusting as needed.[2]

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (p-anisaldehyde) is consumed.

Issue 2: Formation of Multiple Products (Side Reactions)

  • Question: My final product is a mixture of compounds, and purification is proving difficult. How can I minimize side product formation?

  • Answer: The most common side reaction in this synthesis is the self-condensation of the enolizable carbonyl compound (e.g., acetone).[3] To minimize this:

    • Choice of Reactants: The Claisen-Schmidt reaction works best when one carbonyl compound has no α-hydrogens (like p-anisaldehyde) and the other does.[4][5] This prevents self-condensation of the aromatic aldehyde.

    • Controlled Addition: Slowly add the enolizable carbonyl compound to the mixture of the aromatic aldehyde and the base catalyst. This ensures that the enolate formed reacts preferentially with the more electrophilic p-anisaldehyde.

    • Reaction Conditions: As mentioned, optimizing temperature and catalyst concentration can favor the desired crossed-condensation over self-condensation.

Issue 3: Product Purification Challenges

  • Question: I'm having trouble obtaining a pure final product. What are the best purification techniques?

  • Answer:

    • Initial Work-up: After the reaction, a standard aqueous work-up is essential to remove the base catalyst and other water-soluble impurities. This typically involves neutralization, extraction with an organic solvent, washing with brine, and drying.

    • Recrystallization: This is a common and effective method for purifying the crude this compound. 95% ethanol is often a suitable solvent. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize out.

    • Column Chromatography: For very impure samples or to separate isomers, column chromatography using silica gel is an effective technique. The appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) needs to be determined by TLC.

    • High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC can be used.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most prevalent and straightforward method is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation between p-anisaldehyde and an aldehyde or ketone with α-hydrogens, such as acetaldehyde or acetone, in the presence of a base catalyst.

  • Q2: Why is p-anisaldehyde a good substrate for the Claisen-Schmidt condensation?

    • A2: p-Anisaldehyde is an ideal substrate because it is an aromatic aldehyde that lacks α-hydrogens. This prevents it from undergoing self-condensation, which would otherwise lead to a complex mixture of products.

  • Q3: Can I use a different base besides sodium hydroxide or potassium hydroxide?

    • A3: Yes, other bases can be used. For instance, a study has shown that using calcium oxide (CaO) in anhydrous ethanol can significantly improve the yield of 3-hydroxy-4-methoxycinnamaldehyde to 85.2%. The CaO acts as a base and also removes the water generated during the condensation, shifting the reaction equilibrium towards the product.

  • Q4: What is a typical yield for the synthesis of this compound?

    • A4: Yields can vary significantly based on the specific reaction conditions and reactants used. While some literature reports yields around 42% when optimizing for related chalcone synthesis, others have achieved yields as high as 85% under optimized conditions with specific catalysts. Quantitative yields have been reported for Claisen-Schmidt reactions in the absence of a solvent.

  • Q5: Are there alternative synthesis routes to the Claisen-Schmidt condensation?

    • A5: Yes, the Wittig reaction is another powerful method for synthesizing alkenes and can be used to produce this compound. This reaction involves reacting p-anisaldehyde with a phosphonium ylide.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Cinnamaldehyde Derivatives Synthesis

Reaction TypeAldehydeKetone/AldehydeCatalyst/BaseSolventTemperatureYieldReference
Claisen-Schmidtp-AnisaldehydeAcetophenoneSodium Hydroxide95% EthanolRoom Temp-
Claisen-SchmidtBenzaldehydeAcetone10% NaOH95% EthanolRoom Temp-
Aldol CondensationIsovanillinAcetaldehydeSodium HydroxideWater-10 °C74%
Aldol CondensationIsovanillinVinyl AcetateCalcium OxideAnhydrous Ethanol-85.2%
Claisen-Schmidt4-methoxybenzaldehydeAcetophenone--Room Temp42.1%

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on common lab practices for the Claisen-Schmidt reaction.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-anisaldehyde (1 equivalent) in 95% ethanol.

  • Addition of Second Carbonyl: To this solution, add acetaldehyde or acetone (1.1 to 2 equivalents).

  • Catalyst Addition: While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (2 M) or potassium hydroxide (1.0 g in 20 mL of water).

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours. A precipitate may form during this time.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath to promote further precipitation. Collect the crude product by vacuum filtration and wash the crystals with cold water to remove any remaining base.

  • Purification: Recrystallize the crude solid from a minimal amount of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration and allow them to air dry.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of an Alkene via the Wittig Reaction (General Protocol)

This is a general protocol for the Wittig reaction that can be adapted for the synthesis of this compound.

  • Ylide Formation:

    • In a dry, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add the appropriate phosphonium salt (e.g., (chloromethyl)triphenylphosphonium chloride).

    • Dissolve the salt in a suitable anhydrous solvent (e.g., THF, ethanol).

    • Cool the solution in an ice bath and slowly add a strong base (e.g., n-butyllithium, sodium ethoxide) to generate the ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde:

    • In a separate flask, dissolve p-anisaldehyde in the same anhydrous solvent.

    • Slowly add the aldehyde solution to the freshly prepared ylide solution via a syringe or dropping funnel.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture, for example, by adding water.

    • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization.

Mandatory Visualizations

Claisen_Schmidt_Pathway pAnisaldehyde p-Anisaldehyde (No α-H) Aldol_Adduct Aldol Addition Product (β-hydroxy aldehyde) pAnisaldehyde->Aldol_Adduct Nucleophilic Attack Acetaldehyde Acetaldehyde (Has α-H) Base Base (e.g., NaOH) Enolate Enolate Intermediate Base->Enolate Deprotonation Enolate->Aldol_Adduct Water H₂O Product This compound Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Reaction pathway for this compound synthesis via Claisen-Schmidt condensation.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Side Products? Start->Problem CheckReactants Check Reactant Purity & Stoichiometry Problem->CheckReactants Yes Purification Purification Step (Recrystallization/ Chromatography) Problem->Purification No CheckCatalyst Verify Catalyst Activity & Concentration CheckReactants->CheckCatalyst CheckConditions Optimize Temp & Reaction Time (TLC) CheckCatalyst->CheckConditions SideProductIssue Predominant Side Products? CheckConditions->SideProductIssue SlowAddition Use Slow Addition of Enolizable Reactant SideProductIssue->SlowAddition Yes SideProductIssue->Purification No SlowAddition->Purification Success High Yield & Purity Achieved Purification->Success

Caption: A troubleshooting workflow for optimizing this compound synthesis.

Logical_Relationships Yield High Yield of This compound Purity High Purity Yield->Purity Factor1 Correct Stoichiometry Factor1->Yield Factor2 Active Catalyst Factor2->Yield Factor3 Optimal Temperature Factor3->Yield Factor4 No α-H on Aldehyde Factor4->Yield SideReaction Side Reactions (e.g., self-condensation) Factor4->SideReaction minimizes Factor5 Effective Purification Factor5->Purity SideReaction->Yield reduces SideReaction->Purity reduces

Caption: Logical relationships between key factors and the final product yield and purity.

References

Technical Support Center: Scaling Up p-Methoxycinnamaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-methoxycinnamaldehyde, particularly when scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Claisen-Schmidt condensation reaction.

Issue 1: Low or No Product Yield

Q: We are experiencing very low yields or recovering only starting materials in our Claisen-Schmidt condensation to synthesize this compound. What are the potential causes and solutions?

A: Low or no yield in this reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. Here are the primary causes and their corresponding solutions:

  • Inactive Catalyst: The base catalyst (e.g., sodium hydroxide, potassium hydroxide) may be old, have absorbed atmospheric CO2, or been deactivated by moisture.[1]

    • Solution: Use a fresh batch of the base. For moisture-sensitive bases like sodium hydride, ensure handling under strictly anhydrous conditions.[1]

  • Insufficiently Strong Base: The chosen base might not be strong enough to efficiently deprotonate acetaldehyde to form the required enolate.

    • Solution: While NaOH and KOH are common, stronger bases like sodium ethoxide could be considered, although this may increase side reactions.[1]

  • Poor Reagent Quality: Impurities in the starting materials, p-anisaldehyde and acetaldehyde, can inhibit the reaction. For instance, p-anisaldehyde can oxidize to p-anisic acid.[2]

    • Solution: Ensure the purity of your starting materials. If necessary, distill p-anisaldehyde before use.[2] Use freshly opened or distilled acetaldehyde.

  • Incorrect Stoichiometry: The molar ratio of the reactants is critical for driving the reaction to completion.

    • Solution: A slight excess of acetaldehyde can sometimes be used to ensure the complete consumption of the more expensive p-anisaldehyde. However, this can also lead to self-condensation of acetaldehyde. Careful optimization of the stoichiometry is necessary.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: While room temperature is often sufficient, gentle heating might be required to overcome the activation energy for some systems. However, higher temperatures can also promote side reactions.

  • Steric Hindrance: While less of an issue with p-anisaldehyde, steric hindrance on the aldehyde can slow down or prevent the reaction.

Issue 2: Formation of Multiple Products and Impurities

Q: Our reaction mixture shows multiple spots on TLC analysis, indicating the presence of several by-products. What are the likely side reactions and how can we minimize them?

A: The formation of multiple products is a common challenge in scaling up the Claisen-Schmidt condensation. The primary side reactions are:

  • Acetaldehyde Self-Condensation (Aldol Addition/Condensation): Acetaldehyde can react with itself to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde. This is a significant competing reaction.

    • Solution: Maintain a low concentration of the enolate. This can be achieved by slowly adding the acetaldehyde to the reaction mixture containing p-anisaldehyde and the base. Controlling the temperature is also crucial; lower temperatures generally favor the desired crossed condensation.

  • Cannizzaro Reaction: Since p-anisaldehyde has no α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield p-anisyl alcohol and p-anisic acid. This is more likely if the condensation reaction is slow.

    • Solution: Use milder basic conditions where possible. Slow addition of the base can help maintain a lower instantaneous concentration, disfavoring the Cannizzaro reaction.

  • Michael Addition: The enolate of acetaldehyde can potentially add to the α,β-unsaturated carbonyl product (this compound) in a 1,4-conjugate addition, leading to by-products.

    • Solution: This can be minimized by controlling the stoichiometry and removing the product from the reaction mixture as it forms, if feasible (e.g., by precipitation).

Issue 3: Product Isolation and Purification Difficulties

Q: We are struggling with the isolation and purification of this compound from the crude reaction mixture. What are the recommended procedures?

A: Effective purification is critical to obtaining high-purity this compound.

  • Initial Work-up: The reaction is typically quenched by neutralizing the base with a dilute acid (e.g., HCl) to a neutral pH. The crude product may precipitate and can be collected by vacuum filtration. The collected solid should be washed with cold water to remove inorganic salts.

  • Recrystallization: This is a powerful technique for purifying the solid product. Ethanol is often a suitable solvent for recrystallizing this compound and related chalcones.

    • Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an effective method.

    • Stationary Phase: A C18 reversed-phase column is commonly used for these moderately polar compounds.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typical. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The most prevalent method is the Claisen-Schmidt condensation, which is a type of crossed aldol condensation between p-anisaldehyde (4-methoxybenzaldehyde) and acetaldehyde in the presence of a base catalyst like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of the starting materials (p-anisaldehyde). For more quantitative and real-time analysis, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the disappearance of reactant signals and the appearance of product signals.

Q3: What are the typical reaction conditions for the Claisen-Schmidt synthesis of this compound?

A3: While specific conditions can vary, a general procedure involves dissolving p-anisaldehyde in a solvent (sometimes a mixture with water or ethanol), cooling the solution, and then slowly adding acetaldehyde and an aqueous solution of a base like NaOH. The reaction is often run at a low temperature (e.g., -10°C to 5°C) over a prolonged period (e.g., 12 to 96 hours) to minimize side reactions.

Q4: Are there alternative synthesis routes to this compound?

A4: Yes, other methods exist, although they may be less common for large-scale production. The Perkin reaction, for example, can be used to synthesize p-methoxycinnamic acid, which could then potentially be converted to the aldehyde. Another approach involves the oxidation of anethole, a naturally occurring compound, to first produce p-anisaldehyde, which is a key starting material.

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis and purification protocols for cinnamaldehyde derivatives.

ParameterValueContextReference
Yield 57%Synthesis of (2E)-(3-hydroxy-4-methoxy)cinnamaldehyde
64%Synthesis at 5°C
74%Synthesis with slow acetaldehyde addition over 45 hours
Purity 98%After dispersion in methanol and filtration
99.7%After recrystallization from methanol
Reaction Temperature -10°CClaisen-Schmidt condensation
0 to -20°CPreferred range for the reaction
Acetaldehyde Addition Time 12 to 96 hoursSlow addition to minimize side reactions
HPLC Column Preparative C18 (e.g., 20 mm x 250 mm, 5 or 10 µm)Purification of p-methoxycinnamoyl compounds
HPLC Mobile Phase Water/Acetonitrile with 0.1% Formic Acid or TFAGradient or isocratic elution

Experimental Protocols

Protocol 1: Claisen-Schmidt Synthesis of this compound (Adapted from similar syntheses)

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a jacketed reactor equipped with an overhead stirrer and a dropping funnel, dissolve p-anisaldehyde (1.0 equivalent) in a suitable solvent like ethanol.

  • Cooling: Cool the reactor contents to the desired temperature, for example, 0°C, using a circulating chiller.

  • Catalyst and Second Reactant Addition: Prepare a solution of sodium hydroxide (e.g., 2.0 equivalents) in water. In a separate vessel, prepare a solution of acetaldehyde (1.1 to 2.0 equivalents).

  • Slow Addition: Slowly and simultaneously add the sodium hydroxide solution and the acetaldehyde to the stirred p-anisaldehyde solution over several hours. Maintain the temperature below 5°C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture for 2 to 6 hours, or until TLC indicates the consumption of p-anisaldehyde.

  • Work-up: Pour the reaction mixture into ice-cold water. Neutralize the excess base by slowly adding dilute hydrochloric acid until the pH is neutral.

  • Isolation: Collect the precipitated crude product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove residual salts.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure this compound.

Visualizations

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product pAnisaldehyde p-Anisaldehyde AldolAdduct Aldol Adduct (β-hydroxy aldehyde) pAnisaldehyde->AldolAdduct Acetaldehyde Acetaldehyde Enolate Acetaldehyde Enolate Acetaldehyde->Enolate Deprotonation Base Base (OH⁻) Base->Enolate Enolate->AldolAdduct Nucleophilic Attack pMCA p-Methoxy- cinnamaldehyde AldolAdduct->pMCA Dehydration (-H₂O) Water H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield Issue CheckReagents Check Reagent Quality (Purity, Freshness) Start->CheckReagents CheckBase Verify Base Activity & Stoichiometry CheckReagents->CheckBase Reagents OK Sol_Reagents Distill Aldehyde, Use Fresh Base CheckReagents->Sol_Reagents CheckConditions Optimize Reaction Conditions (Temp, Time) CheckBase->CheckConditions Base OK SideReactions Investigate Side Reactions (TLC, NMR) CheckConditions->SideReactions Conditions Optimized Sol_Conditions Adjust Temperature, Slow Addition of Reagents CheckConditions->Sol_Conditions Purification Review Purification Strategy SideReactions->Purification Side Reactions Minimized Resolved Yield Improved Purification->Resolved Purification Effective Sol_Purification Recrystallize, Use HPLC Purification->Sol_Purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reactions for p-Methoxycinnamaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of p-methoxycinnamaldehyde derivatives. The following sections offer detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with this compound and its derivatives?

A1: Researchers often face challenges related to low reaction yields, undesired side reactions, and difficulties in purification. The electron-donating nature of the p-methoxy group can influence the reactivity of the aldehyde and the stability of intermediates. Common issues include the self-condensation of reactants, incomplete conversion, and the formation of isomeric mixtures, particularly in reactions like the Wittig olefination.

Q2: How can I improve the yield of my Wittig reaction when using this compound?

A2: Low yields in Wittig reactions with this compound can be due to several factors, including the stability of the ylide and the reaction conditions. For unstable ylides, it is often beneficial to generate them in situ in the presence of the aldehyde.[1] The choice of base is also critical; strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred.[1] Additionally, ensuring anhydrous conditions and performing the reaction under an inert atmosphere can prevent the degradation of the reactive ylide.[1]

Q3: My Suzuki coupling reaction with a halo-p-methoxycinnamaldehyde derivative is not proceeding well. What should I check?

A3: Issues with Suzuki coupling reactions involving electron-rich aryl halides, such as those derived from this compound, often stem from the oxidative addition step. Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can facilitate this step.[2] It is also crucial to ensure the quality of your boronic acid and to use thoroughly degassed solvents to prevent catalyst deactivation.[2] The choice of base and solvent system can also significantly impact the reaction's success, with combinations like K₂CO₃ in aqueous dioxane being a good starting point.

Q4: What are the key parameters to control in a Knoevenagel condensation with this compound?

A4: The Knoevenagel condensation's success hinges on the appropriate choice of catalyst and reaction conditions. The catalyst, typically a weak base, must be strong enough to deprotonate the active methylene compound without promoting the self-condensation of this compound. The removal of water, a byproduct of the reaction, can drive the equilibrium toward the product. The reaction temperature is also a critical parameter, with less reactive substrates often requiring heating.

Q5: What are the best general methods for purifying this compound derivatives?

A5: Purification strategies depend on the specific derivative's properties. Column chromatography over silica gel is a common and effective method. The choice of eluent is crucial and typically involves a gradient of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane). Recrystallization from a suitable solvent system, such as ethanol or acetonitrile, can also be an effective purification technique. For more complex mixtures or to achieve very high purity, High-Performance Liquid Chromatography (HPLC) is a powerful tool.

Troubleshooting Guides

Wittig Reaction: Low Yield Troubleshooting

Low or no product formation is a frequent issue in Wittig reactions. Below is a systematic guide to diagnose and resolve common problems.

Troubleshooting Workflow for Low Yield in Wittig Reaction

Wittig_Troubleshooting start Low or No Product check_ylide Verify Ylide Formation start->check_ylide check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions ylide_color Color Change Observed? check_ylide->ylide_color phosphonium_issue Phosphonium Salt Quality check_reagents->phosphonium_issue aldehyde_issue Aldehyde Purity/Stability check_reagents->aldehyde_issue moisture_air Moisture/Air Contamination? check_conditions->moisture_air ylide_color->check_reagents Yes base_issue Base Strength/Quality Issue ylide_color->base_issue No alternative_methods Consider Alternative Methods (e.g., HWE Reaction) base_issue->alternative_methods phosphonium_issue->alternative_methods aldehyde_issue->alternative_methods inert_atmosphere Implement Inert Atmosphere Use Anhydrous Solvents moisture_air->inert_atmosphere Yes temp_time Optimize Temperature & Time moisture_air->temp_time No inert_atmosphere->temp_time temp_time->alternative_methods

Caption: A flowchart for troubleshooting low-yield Wittig reactions.

Suzuki Coupling: Diagnosing Failed Reactions

The following guide provides a structured approach to identifying and resolving common issues in Suzuki coupling reactions.

Troubleshooting Workflow for Suzuki Coupling Reactions

Suzuki_Troubleshooting start Low or No Product check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents Inspect Starting Materials start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions catalyst_activity Catalyst Inactive? check_catalyst->catalyst_activity boronic_acid_quality Boronic Acid Degradation? check_reagents->boronic_acid_quality base_solvent Suboptimal Base/Solvent? check_conditions->base_solvent ligand_choice Inappropriate Ligand? catalyst_activity->ligand_choice No use_precatalyst Use Fresh Catalyst/ Pre-catalyst catalyst_activity->use_precatalyst Yes screen_ligands Screen Bulky, Electron-Rich Ligands ligand_choice->screen_ligands Yes use_boronic_ester Use Fresh Boronic Acid or Pinacol Ester boronic_acid_quality->use_boronic_ester Yes optimize_base_solvent Screen Different Bases and Solvent Systems base_solvent->optimize_base_solvent Yes Wittig_Workflow setup 1. Setup (Flame-dried flask, inert atmosphere) ylide_formation 2. Ylide Formation (Add base to phosphonium salt in anhydrous solvent) setup->ylide_formation aldehyde_addition 3. Aldehyde Addition (Add this compound derivative solution) ylide_formation->aldehyde_addition reaction 4. Reaction (Stir at appropriate temperature, monitor by TLC) aldehyde_addition->reaction workup 5. Aqueous Workup (Quench, extract with organic solvent) reaction->workup purification 6. Purification (Column chromatography or recrystallization) workup->purification product Final Product purification->product

References

refining experimental parameters for p-METHOXYCINNAMALDEHYDE biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for p-Methoxycinnamaldehyde (p-MCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental parameters for biological assays involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (p-MCA) and what are its known biological activities?

A1: this compound, also known as trans-4-methoxycinnamaldehyde, is a natural aromatic aldehyde and a derivative of cinnamaldehyde.[1][2] It is a solid, crystalline powder, unlike cinnamaldehyde which is an oily liquid.[3] Pre-clinical research has demonstrated its potential as an anti-inflammatory, anti-cancer, and antiviral agent.[4][5] Its mechanisms of action often involve the modulation of key cellular signaling pathways, such as NF-κB and MAPK.

Q2: What is the primary challenge when working with p-MCA in cell-based assays?

A2: The main challenge is its low solubility in aqueous solutions like cell culture media. p-MCA is a hydrophobic, solid compound. Direct addition to media will result in precipitation, leading to inaccurate dosing and unreliable experimental results. Proper solubilization techniques are crucial for successful assays.

Q3: What is the recommended solvent for preparing a p-MCA stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of p-MCA. It is essential to ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: Which signaling pathways are known to be modulated by p-MCA?

A4: Current research indicates that p-MCA exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, it has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and suppress the phosphorylation of JNK within the MAPK cascade.

Troubleshooting Guide

Issue 1: My p-MCA precipitates out of solution when I add it to my cell culture medium.

  • Question: I've dissolved p-MCA in DMSO, but when I dilute it in my media for cell treatment, it immediately turns cloudy or forms visible crystals. What's happening?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.

    • Solution 1: Optimize Dilution Technique. Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, add the p-MCA stock dropwise into a smaller volume of pre-warmed (37°C) complete culture medium while gently vortexing. This allows for a more gradual solvent exchange and can help keep the compound in solution.

    • Solution 2: Reduce Final Concentration. You may be exceeding the maximum aqueous solubility of p-MCA. Determine the highest concentration that remains soluble in your specific media by preparing a serial dilution in a 96-well plate and visually inspecting for precipitation over time.

    • Solution 3: Check DMSO Percentage. Ensure the final concentration of DMSO in your culture wells does not exceed 0.1%. Higher concentrations can not only be toxic to cells but also increase the likelihood of compound precipitation.

Issue 2: I am observing high background or inconsistent results in my colorimetric/fluorometric assays.

  • Question: My absorbance/fluorescence readings are variable between replicate wells treated with p-MCA. What could be the cause?

  • Answer: This variability is often due to uneven compound distribution or interference from precipitated particles.

    • Solution 1: Visual Inspection Before Reading. Before adding any assay reagents (e.g., MTT, Griess reagent), inspect the plate under a microscope. Look for any signs of precipitation in the wells. If crystals are present, the results from those wells will not be reliable.

    • Solution 2: Ensure Homogeneity. After adding the p-MCA dilution to the cells, gently rock the plate to ensure even distribution of the compound throughout the well. For endpoint assays, ensure all reagents are thoroughly mixed before reading. For example, when dissolving formazan crystals in an MTT assay, placing the plate on an orbital shaker for 10-15 minutes can ensure complete solubilization.

Issue 3: I'm not seeing the expected inhibitory effect on inflammatory markers.

  • Question: I'm treating my LPS-stimulated RAW 264.7 macrophages with p-MCA but not observing a significant decrease in nitric oxide production. What should I check?

  • Answer: Several factors could be at play, from compound concentration to cell health and timing.

    • Solution 1: Verify Compound Concentration and Activity. Ensure your p-MCA stock solution concentration is accurate and that the compound has not degraded. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Solution 2: Optimize Treatment Time. The timing of p-MCA treatment relative to LPS stimulation is critical. Typically, cells are pre-treated with the inhibitor (p-MCA) for 1-2 hours before adding the inflammatory stimulus (e.g., LPS).

    • Solution 3: Check Cell Viability. The lack of an effect could be due to cytotoxicity at the tested concentration. Perform a cell viability assay (e.g., MTT) concurrently to ensure that the p-MCA concentrations you are using for your anti-inflammatory assay are non-toxic. A decrease in inflammatory markers should not be a result of cell death.

    • Solution 4: Positive Control. Always include a known inhibitor of the pathway (e.g., a specific NF-κB or JNK inhibitor) as a positive control to ensure the assay system is working correctly.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various biological assays. Note that IC₅₀ values can vary between cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound (4-MCA)

Cell Line Assay Incubation Time IC₅₀ (µM) Reference
C-33A (Cervical Cancer) MTT 48 hr 79.2 ± 15.9
C-33A (HPV16 E6E7) MTT 48 hr 111.5 ± 11.5

| HaCaT (Keratinocytes) | MTT | 48 hr | >200 | |

Table 2: Anti-Inflammatory Activity of this compound (MCD)

Cell Line Assay Parameter Measured IC₅₀ (µM) Reference
RAW 264.7 Griess Assay Nitric Oxide (NO) Production Not explicitly stated, but significant inhibition at 12.5, 25, 50 µM

| RAW 264.7 | ELISA | Prostaglandin E₂ (PGE₂) Production | Not explicitly stated, but significant inhibition at 12.5, 25, 50 µM | |

Table 3: Antioxidant Activity of Related Cinnamaldehyde Compounds (Note: Specific DPPH IC₅₀ for p-MCA is not readily available in the searched literature. Data for cinnamaldehyde is provided for reference.)

Compound Assay Parameter Measured IC₅₀ Reference

| Cinnamaldehyde | DPPH | Radical Scavenging | 8.2 µg/mL | |

Key Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of p-MCA on a given cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a high-concentration stock of p-MCA (e.g., 100 mM) in DMSO. From this, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the highest equivalent concentration of DMSO.

  • Cell Treatment: Remove the old medium and add 100 µL of the p-MCA dilutions to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of p-MCA on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 70-80% confluency.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of p-MCA (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to the wells (final concentration of ~1 µg/mL) to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + p-MCA only).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Protocol 3: Western Blot for MAPK and NF-κB Pathway Proteins

This protocol assesses the effect of p-MCA on the phosphorylation of MAPK proteins (e.g., JNK) and the nuclear translocation of NF-κB (p65).

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7) in 6-well plates. Once at 70-80% confluency, pre-treat with p-MCA for 1-2 hours, followed by stimulation with LPS for a short duration (e.g., 15-60 minutes).

  • Protein Extraction:

    • For total protein (MAPK analysis): Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • For NF-κB analysis: Separate cytoplasmic and nuclear fractions using a commercial nuclear extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-JNK, total-JNK, p65, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/total fraction).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal. For translocation studies, compare the p65 signal in the nuclear fraction to the loading control (Lamin B1).

Signaling Pathways & Experimental Workflows

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays Biological Assays cluster_analysis Data Analysis pMCA p-MCA Powder Stock Prepare High-Conc. Stock in DMSO pMCA->Stock Treatment Treat Cells with p-MCA Dilutions Stock->Treatment Dilute in Media Cells Seed Cells in Multi-well Plate Cells->Treatment MTT Cytotoxicity (MTT Assay) Treatment->MTT AntiInflam Anti-Inflammatory (Griess/ELISA) Treatment->AntiInflam WB Mechanism (Western Blot) Treatment->WB IC50 Calculate IC50 (Cytotoxicity) MTT->IC50 Inhibition Quantify Inhibition (NO, PGE2) AntiInflam->Inhibition Pathway Analyze Protein Levels (p-JNK, p65) WB->Pathway

Caption: General experimental workflow for evaluating p-MCA.

nfkb_pathway cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB p-IκBα (Degradation) IKK->IkB p65p50 NF-κB (p65/p50) IkB->p65p50 releases p65_nuc p65 Translocation p65p50->p65_nuc Translocation pMCA p-MCA pMCA->p65_nuc Inhibits Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) p65_nuc->Genes

Caption: p-MCA inhibits the NF-κB signaling pathway.

mapk_pathway cluster_other_mapk Unaffected Pathways LPS LPS Upstream Upstream Kinases (e.g., MKK4/7) LPS->Upstream ERK ERK LPS->ERK p38 p38 LPS->p38 JNK JNK Upstream->JNK pJNK p-JNK JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun Phosphorylation AP1 AP-1 Activation pcJun->AP1 pMCA p-MCA pMCA->pJNK Inhibits

Caption: p-MCA selectively inhibits the JNK MAPK pathway.

References

Technical Support Center: p-METHOXYCINNAMALDEHYDE (p-MCA) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with p-Methoxycinnamaldehyde (p-MCA) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound (p-MCA) in water?

A1: this compound is reported to be insoluble or poorly soluble in water.[1][2] Its hydrophobic nature, characterized by a LogP of approximately 2.07, contributes to its limited aqueous solubility.[2]

Q2: In which solvents is p-MCA known to be soluble?

A2: p-MCA is soluble in various organic solvents, including ethanol, fats, chloroform, methanol, Dimethyl Sulfoxide (DMSO), and acetone.[1][2] A stock solution in an organic solvent like DMSO is a common starting point for experiments.

Q3: Why does my p-MCA precipitate when I dilute my organic stock solution into an aqueous buffer?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds like p-MCA. This occurs when the final concentration of p-MCA in the aqueous medium exceeds its solubility limit. The organic solvent from the stock solution is diluted, and the p-MCA is forced out of the solution as it cannot be sufficiently solvated by water.

Q4: Can pH adjustment be used to improve the solubility of p-MCA?

A4: For p-MCA itself, an aromatic aldehyde, pH adjustment is not an effective method for enhancing solubility as it does not have readily ionizable functional groups. However, for its acidic derivative, p-Methoxycinnamic acid, increasing the pH will deprotonate the carboxylic acid group, forming a more soluble salt.

Q5: Are there any health and safety considerations when handling p-MCA?

A5: Yes, p-MCA is classified as an irritant, causing skin and eye irritation. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.

Troubleshooting Guide

This guide addresses common problems encountered when working with p-MCA in aqueous solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
p-MCA powder does not dissolve in aqueous buffer. p-MCA has very low intrinsic aqueous solubility.1. Prepare a high-concentration stock solution: Dissolve p-MCA in an organic solvent such as DMSO or ethanol first.2. Use a co-solvent system: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol) into your aqueous buffer. Start with a low percentage and gradually increase it.
Precipitation occurs upon diluting the DMSO stock solution into the aqueous medium. The final concentration of p-MCA is above its solubility limit in the final aqueous buffer composition.1. Lower the final concentration: Your target concentration may be too high for the chosen aqueous system.2. Optimize the dilution process: Add the stock solution dropwise into the vigorously stirring aqueous buffer to ensure rapid dispersion.3. Gently warm the buffer: Warming the buffer (e.g., to 37°C) can sometimes increase solubility, but ensure the compound is stable at that temperature.4. Increase the co-solvent percentage: If using a co-solvent, a higher percentage might be needed to maintain solubility. Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent (typically <0.5% v/v).
Inconsistent results in solubility and precipitation between experiments. Lack of control over key experimental parameters.1. Ensure precise temperature control: Solubility is temperature-dependent.2. Standardize the mixing/agitation method: Use consistent vortexing or stirring speeds and durations.3. Control the pH of the buffer: While not directly affecting p-MCA solubility, pH can influence the stability of other components in your system.4. Use high-purity solvents and reagents: Impurities can act as nucleation sites for precipitation.
Need to prepare a high-concentration aqueous formulation of a p-MCA derivative for in-vivo studies. Simple aqueous solutions are insufficient for high concentrations of hydrophobic compounds.1. Complexation with Cyclodextrins: Use β-cyclodextrin or its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that enhance solubility.2. Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Poloxamer 407 can form micelles to encapsulate p-MCA.3. Advanced Formulation Techniques: For derivatives, consider solid dispersions, cocrystallization, or salt formation to significantly improve solubility.

Quantitative Data on Solubility Enhancement

The following table summarizes the solubility enhancement of p-Methoxycinnamic acid (p-MCA), a closely related compound to this compound, using different solubilizing agents. This data can serve as a valuable reference for formulating p-MCA.

Compound Solvent/System Solubility (mg/100 mL) ± SD Fold Increase Reference
p-Methoxycinnamic acidWater7.99 ± 0.60-
p-Methoxycinnamic acid-meglumine multicomponent crystalWater27.24 ± 2.903.4

The following table shows the dissolution efficiency of p-Methoxycinnamic acid in different formulations.

Formulation Dissolution Medium % Dissolved at 60 min Dissolution Efficiency (DE60) Reference
p-Methoxycinnamic acidDistilled Water (pH 6.8 ± 0.5)44.78 ± 0.0113.63%
Physical Mixture (p-MCA + β-cyclodextrin)Distilled Water (pH 6.8 ± 0.5)77.34 ± 0.0329.51%
Inclusion Complex (p-MCA-β-cyclodextrin)Distilled Water (pH 6.8 ± 0.5)89.18 ± 1.0047.95%

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol outlines a basic method for determining the solubility of p-MCA in a given solvent.

  • Preparation:

    • Place a small, accurately weighed amount of p-MCA (e.g., 25 mg) into a clean test tube.

  • Solvent Addition:

    • Add the chosen solvent (e.g., water, buffer, co-solvent mixture) in small, incremental portions (e.g., 0.25 mL).

  • Mixing:

    • After each addition, cap the test tube and shake it vigorously for a set period (e.g., 1-2 minutes).

  • Observation:

    • Visually inspect the solution for any undissolved solid.

  • Equilibration:

    • If undissolved solid remains, continue adding solvent in increments until the solid is fully dissolved. For more accurate equilibrium solubility, an excess of the solid is added to the solvent and the mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours).

  • Separation and Quantification:

    • After equilibration, the saturated solution is filtered to remove any undissolved solid.

    • The concentration of p-MCA in the filtrate is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Preparation of a p-MCA Solution using a Co-solvent
  • Stock Solution Preparation:

    • Accurately weigh the required amount of p-MCA.

    • Dissolve the p-MCA in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution.

  • Working Solution Preparation:

    • Prepare the desired aqueous buffer.

    • To create a co-solvent buffer, add the desired percentage of the co-solvent (e.g., ethanol) to the aqueous buffer.

    • While vigorously vortexing the co-solvent buffer, add the p-MCA stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.5% v/v).

Visualizations

Experimental Workflow: Solubility Screening

G cluster_prep Preparation cluster_dissolution Dissolution & Observation cluster_outcome Outcome start Start weigh Weigh p-MCA start->weigh add_solvent Add Initial Solvent Volume weigh->add_solvent agitate Agitate (Stir/Vortex) add_solvent->agitate observe Observe for Undissolved Solid agitate->observe dissolved Fully Dissolved observe->dissolved No not_dissolved Precipitate Remains observe->not_dissolved Yes quantify Quantify Concentration (e.g., HPLC) dissolved->quantify add_more_solvent Add More Solvent not_dissolved->add_more_solvent add_more_solvent->agitate end End quantify->end

Caption: A logical workflow for determining the solubility of p-MCA.

Signaling Pathways Modulated by Cinnamaldehyde Derivatives

Cinnamaldehyde, the parent compound of p-MCA, and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation.

G cluster_pathways Signaling Pathways cluster_responses Cellular Responses pMCA p-MCA Derivative (e.g., Cinnamaldehyde) pi3k PI3K pMCA->pi3k Activates/Inhibits mapk MAPK (ERK, p38) pMCA->mapk Activates/Inhibits nfkb NF-κB pMCA->nfkb Inhibits akt AKT pi3k->akt survival Cell Survival akt->survival proliferation Cell Proliferation mapk->proliferation inflammation Inflammation nfkb->inflammation

Caption: Key signaling pathways potentially affected by p-MCA derivatives.

References

Technical Support Center: p-METHOXYCINNAMALDEHYDE Reaction Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for monitoring reactions of p-METHOXYCINNAMALDEHYDE using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Monitoring the progress of a chemical reaction involving this compound requires careful analytical techniques. Below are troubleshooting guides for common issues encountered during TLC and HPLC analysis.

Thin Layer Chromatography (TLC) Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. - The sample is too dilute. - The compound is not UV-active and no stain was used. - The solvent level in the developing chamber was above the spotting line.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications. - Use a universal stain such as potassium permanganate (KMnO₄) or p-anisaldehyde. - Ensure the solvent level is below the baseline where the sample is spotted.
Streaking or elongated spots. - The sample is too concentrated. - The compound is interacting too strongly with the silica gel (e.g., it's acidic or basic). - The compound is unstable on the silica gel plate.- Dilute the sample before spotting. - Add a small amount of a modifier to the developing solvent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). - Consider using a different stationary phase, such as alumina plates.
Rf values are inconsistent. - The composition of the developing solvent is inconsistent. - The TLC chamber was not properly saturated with solvent vapors. - The temperature during development varied.- Always use freshly prepared solvent mixtures. - Line the inside of the developing chamber with filter paper saturated with the eluent to ensure a saturated atmosphere. - Perform the chromatography at a constant temperature.
The solvent front runs unevenly. - The bottom of the TLC plate is not level with the solvent surface. - The silica gel has been disturbed or scraped off.- Ensure the plate is placed vertically and evenly in the developing chamber. - Handle the TLC plate carefully by the edges to avoid touching the silica surface.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No peaks or very small peaks observed. - No injection was made or the injection volume is too small. - The detector is off or not set to the correct wavelength. - The sample is too dilute.- Verify the injection process and increase the injection volume if necessary. - Ensure the detector is on and set to an appropriate wavelength for this compound (e.g., around 320 nm). - Concentrate the sample or prepare a more concentrated solution.
Broad or tailing peaks. - The column is overloaded. - The column is contaminated or has deteriorated. - There are secondary interactions between the analyte and the stationary phase.- Dilute the sample or reduce the injection volume. - Flush the column with a strong solvent or replace the column if necessary. - Adjust the mobile phase pH or add a competing agent to the mobile phase.
Shifting retention times. - The mobile phase composition is changing. - The flow rate is unstable. - The column temperature is fluctuating.- Prepare fresh mobile phase and ensure it is well-mixed and degassed. - Check the pump for leaks and ensure it is delivering a constant flow rate. - Use a column oven to maintain a constant temperature.
Ghost peaks appear in the chromatogram. - Contamination in the sample, solvent, or from a previous injection. - The sample solvent is too strong.- Run a blank gradient to identify the source of contamination. - Dissolve the sample in the mobile phase whenever possible.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for TLC analysis of a this compound reaction?

A1: A good starting point for developing a TLC solvent system for this compound and its reaction products is a mixture of a non-polar and a moderately polar solvent. For this compound, a solvent system of hexane and ethyl acetate is effective. A common ratio to start with is 8:2 (Hexane:Ethyl Acetate), which should give an Rf value of approximately 0.30 for the starting material on a silica gel plate.[1] You can then adjust the polarity by varying the ratio of the solvents to achieve good separation between the starting material, intermediates, and products.

Q2: How can I visualize the spots on the TLC plate if this compound and its products are colorless?

A2: this compound is a UV-active compound due to its aromatic ring and conjugated system, so the spots can be visualized under a UV lamp (typically at 254 nm) where they will appear as dark spots on a fluorescent background.[1] For compounds that are not UV-active or for better visualization, a potassium permanganate (KMnO₄) stain can be used.[1] Aldehydes and alcohols, common in reactions involving this compound, will react with the permanganate to produce yellow or brown spots on a purple background.

Q3: What type of HPLC column is suitable for analyzing this compound?

A3: A reverse-phase C18 column is a common and effective choice for the analysis of this compound and related compounds.[2] These columns separate compounds based on their hydrophobicity, which is ideal for this type of molecule.

Q4: What is a typical mobile phase for HPLC analysis of this compound?

A4: A typical mobile phase for the reverse-phase HPLC analysis of this compound is a mixture of an aqueous component and an organic solvent. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) can be used.[2] The formic acid helps to improve peak shape.

Q5: How can I confirm that my reaction involving this compound is complete using TLC?

A5: To confirm reaction completion, you should spot three lanes on your TLC plate: your starting material (this compound), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. The co-spot helps to confirm that the disappearance of the starting material spot is not due to an issue with the TLC itself.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

This protocol describes a general method for monitoring a reaction involving this compound, for instance, its reduction to p-methoxycinnamyl alcohol.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

Procedure:

  • Prepare the Developing Chamber: Pour the developing solvent (eluent) into the chamber to a depth of about 0.5 cm. A recommended starting eluent is a mixture of hexane and ethyl acetate. Line the chamber with a piece of filter paper, close the lid, and allow the chamber to saturate for at least 15 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), the reaction mixture (R), and a co-spot (Co).

  • Spot the Plate:

    • Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small spot to the "SM" lane on the baseline.

    • Using a clean capillary spotter, take a small aliquot of the reaction mixture and spot it onto the "R" lane.

    • On the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle the observed spots with a pencil. If further visualization is needed, dip the plate into a potassium permanganate stain and gently heat with a heat gun.

  • Analyze the Results: Compare the spots in the "R" lane to the "SM" lane. The disappearance of the starting material spot in the "R" lane and the appearance of a new, more polar (lower Rf) spot indicates the formation of the product.

CompoundSolvent System (Hexane:EtOAc)Expected Rf
This compound8:2~ 0.30
p-Methoxycinnamyl alcohol8:2< 0.30 (more polar)
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring a this compound reaction using reverse-phase HPLC.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 320 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation:

    • Standard: Prepare a standard solution of this compound in the mobile phase (e.g., 10 µg/mL).

    • Reaction Mixture: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary, and dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the prepared samples from the reaction mixture at different time points.

  • Data Analysis:

    • Monitor the chromatograms for the disappearance of the peak corresponding to this compound and the appearance of new peaks corresponding to products.

    • The reaction is complete when the peak for this compound is no longer detected. The peak area can be used to quantify the conversion of the starting material and the formation of the product. A typical retention time for trans-4-methoxycinnamaldehyde under similar conditions is around 13.6 minutes.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare & Saturate TLC Chamber develop Develop Plate in Chamber prep_chamber->develop prep_plate Prepare & Spot TLC Plate prep_plate->develop dry Dry Plate develop->dry visualize_uv Visualize under UV Light dry->visualize_uv visualize_stain Stain Plate (e.g., KMnO4) visualize_uv->visualize_stain If needed analyze Analyze Results (Compare SM & R) visualize_uv->analyze visualize_stain->analyze end End analyze->end start Start start->prep_chamber start->prep_plate

Caption: Workflow for monitoring a reaction with this compound by TLC.

HPLC_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem HPLC Issue Observed (e.g., Tailing Peaks) cause1 Column Overload problem->cause1 cause2 Column Contamination problem->cause2 cause3 Secondary Interactions problem->cause3 solution1 Dilute Sample cause1->solution1 solution2 Flush or Replace Column cause2->solution2 solution3 Adjust Mobile Phase cause3->solution3

References

Validation & Comparative

A Comprehensive Guide to Validating the Purity of Synthesized p-Methoxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a detailed comparison of analytical techniques for validating the purity of p-Methoxycinnamaldehyde, a key ingredient in fragrance, flavor, and pharmaceutical industries. It further presents a performance comparison with its alternatives and detailed experimental protocols for accurate analysis.

Purity Validation of this compound

The purity of synthesized this compound can be rigorously assessed using a variety of analytical techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides. A summary of these techniques and typical results for a synthesized batch of this compound is presented below.

Analytical TechniqueParameter MeasuredResult
High-Performance Liquid Chromatography (HPLC) Peak Area Percentage99.5%
Gas Chromatography-Mass Spectrometry (GC-MS) Total Ion Chromatogram Peak Area Percentage99.2%
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Molar Purity (relative to internal standard)>99%
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic Functional Group AbsorptionConforms to Reference Spectrum
Melting Point Temperature Range82-84°C

Performance Comparison: this compound vs. Alternatives

This compound is prized for its unique sensory and biological properties. However, several other cinnamaldehyde derivatives are also used in similar applications. This section compares the performance of this compound with common alternatives based on available data.

CompoundFragrance/Flavor ProfileAntimicrobial Activity (MIC against E. coli in µg/mL)Notes
This compound Sweet, spicy, cinnamon, with floral and cherry notes.[1]~250Often perceived as smoother and sweeter than cinnamaldehyde.
Cinnamaldehyde Strong, spicy, characteristic cinnamon odor and taste.[2]~200Can be irritating at higher concentrations.[2]
o-Methoxycinnamaldehyde Sweet, spicy, woody, with balsamic nuances.~300Offers a different facet of the cinnamon profile.
p-Methylcinnamaldehyde Spicy, cinnamon, with a slightly warmer and less sweet profile.Not widely reportedProvides a variation on the classic cinnamon scent.
α-Methylcinnamaldehyde A more complex, spicy, and warm-cinnamic aroma.Not widely reportedOften used to add depth to fragrance compositions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity validation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and identifying non-volatile impurities, such as the potential oxidation product, p-methoxycinnamic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid added to both solvents to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 310 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities in the synthesized this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Purity Determination: Purity is calculated based on the peak area percentage in the total ion chromatogram (TIC). Mass spectra of the main peak and any impurity peaks are used for identification by comparison with spectral libraries (e.g., NIST).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative purity assessment against a certified internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Procedure:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

    • Add the deuterated solvent and dissolve the solids completely.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of both the analyte and the standard to ensure accurate integration.

    • Integrate the characteristic signals of this compound (e.g., the aldehydic proton, vinyl protons, and methoxy protons) and a well-resolved signal from the internal standard.

    • Calculate the molar purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups and to compare the synthesized product with a reference standard.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum should be compared to a reference spectrum of pure this compound. Key characteristic peaks to look for include:

    • ~2830 and ~2730 cm⁻¹ (C-H stretch of the aldehyde)

    • ~1680 cm⁻¹ (C=O stretch of the conjugated aldehyde)

    • ~1600 and ~1510 cm⁻¹ (C=C stretching of the aromatic ring)

    • ~1250 and ~1030 cm⁻¹ (C-O stretching of the methoxy group)

    • ~975 cm⁻¹ (trans C-H bend of the alkene)

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the synthesis and purity validation workflow, as well as a decision tree for selecting the appropriate analytical technique.

Synthesis_and_Validation_Workflow Synthesis and Purity Validation Workflow for this compound Synthesis Synthesis of this compound (e.g., Claisen-Schmidt Condensation) Workup Reaction Work-up and Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Initial_Screen Initial Purity Screen (TLC, Melting Point) Purification->Initial_Screen Detailed_Analysis Detailed Purity Analysis Initial_Screen->Detailed_Analysis HPLC HPLC Detailed_Analysis->HPLC GCMS GC-MS Detailed_Analysis->GCMS NMR NMR Detailed_Analysis->NMR FTIR FTIR Detailed_Analysis->FTIR Final_Product Pure this compound (>99%) Detailed_Analysis->Final_Product Purity Confirmed Further_Purification Further Purification Required Detailed_Analysis->Further_Purification Impurities Detected Further_Purification->Purification

Caption: Workflow for the synthesis and purity validation of this compound.

Analytical_Technique_Decision_Tree Decision Tree for Selecting an Analytical Technique Start What is the primary analytical goal? Goal_Purity Quantitative Purity Start->Goal_Purity Goal_Identity Identity Confirmation Start->Goal_Identity Goal_Volatile Volatile Impurities Goal_Purity->Goal_Volatile Volatile or Non-Volatile? Goal_NonVolatile Non-Volatile Impurities Goal_Purity->Goal_NonVolatile Volatile or Non-Volatile? Technique_NMR Use qNMR Goal_Purity->Technique_NMR Absolute Molar Purity? Technique_GCMS Use GC-MS Goal_Identity->Technique_GCMS Confirmation with fragmentation? Goal_Identity->Technique_NMR Detailed structural confirmation? Technique_FTIR Use FTIR Goal_Identity->Technique_FTIR Quick functional group check? Goal_Volatile->Technique_GCMS Technique_HPLC Use HPLC Goal_NonVolatile->Technique_HPLC

Caption: Decision tree for selecting the appropriate analytical technique for purity validation.

References

A Comparative Analysis of the Antioxidant Activity of p-Methoxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of p-Methoxycinnamaldehyde's Antioxidant Potential Against Established Alternatives, Supported by Experimental Data.

In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, naturally occurring compounds with antioxidant properties are of significant interest. This compound, a derivative of cinnamaldehyde found in cinnamon species, has emerged as a compound of interest. This guide provides a comparative analysis of the antioxidant activity of this compound against its parent compound, cinnamaldehyde, the well-characterized antioxidant ferulic acid, and the benchmark antioxidant, ascorbic acid (Vitamin C).

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the available data on the antioxidant activity of this compound and its comparators from widely used antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µmol Fe(II)/g)
This compoundData not directly available in comparative studiesData not directly available in comparative studiesData not directly available in comparative studies
Cinnamaldehyde8.2[1], 95.38[1]37.63[2]Data not available
Ferulic Acid9.49[3]1.99[3]Data not available
Ascorbic Acid (Vitamin C)~5-10 (Varies)~3-5 (Varies)Standard Reference

Note: Direct comparative IC50 and FRAP values for this compound from a single study alongside the other listed compounds are limited in the currently available literature. The provided values for cinnamaldehyde, ferulic acid, and ascorbic acid are sourced from various studies and may not be directly comparable due to differing experimental conditions. The antioxidant activity of ascorbic acid is well-established and it is often used as a positive control.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

  • Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compounds, and a standard antioxidant (e.g., ascorbic acid).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the standard.

    • Add a fixed volume of the DPPH solution to each dilution in a 96-well plate or cuvettes.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM), test compounds, and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Procedure:

    • Generate the ABTS•+ by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add serial dilutions of the test compounds or standard to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents: FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution), test compounds, and a standard (e.g., FeSO₄ or ascorbic acid).

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the test compound or standard to the FRAP reagent.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

    • Measure the absorbance of the blue-colored complex at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺. Results are typically expressed as µmol of Fe(II) equivalents per gram or mole of the compound.

Signaling Pathways and Mechanistic Insights

The antioxidant effects of cinnamaldehyde and its derivatives, including this compound, are not solely based on direct radical scavenging. They also exert their effects by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds like cinnamaldehydes, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Studies have shown that both cinnamaldehyde and 2-methoxycinnamaldehyde can activate the Nrf2 signaling pathway. This activation leads to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 binds & sequesters Proteasome Proteasome Cul3->Proteasome degradation pMCA p-Methoxy- cinnamaldehyde pMCA->Keap1 inactivates ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant activity of a compound involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound & comparators Serial_Dilution Perform serial dilutions Compound_Prep->Serial_Dilution Reagent_Prep Prepare assay reagents (DPPH, ABTS, FRAP) Reaction Mix compounds with reagents in 96-well plate Reagent_Prep->Reaction Serial_Dilution->Reaction Incubation Incubate under controlled conditions (dark, temp) Reaction->Incubation Measurement Measure absorbance using a spectrophotometer Incubation->Measurement Calc_Inhibition Calculate % inhibition Measurement->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 values Plot_Curve->Determine_IC50 Comparison Compare antioxidant activity Determine_IC50->Comparison

Caption: General experimental workflow for in vitro antioxidant assays.

References

A Comparative Guide to the Synthetic Efficiency of Routes to p-Methoxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to p-methoxycinnamaldehyde, a valuable compound in the fragrance, flavor, and pharmaceutical industries. The efficiency of different synthetic strategies, including the Claisen-Schmidt Condensation, the Wittig Reaction, and the Vilsmeier-Haack Reaction, is evaluated based on reaction yield, starting materials, and reaction conditions. This analysis aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as laboratory scale, cost-effectiveness, and environmental impact.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Reagents Typical Yield Reaction Conditions Advantages Disadvantages
Claisen-Schmidt Condensation p-Anisaldehyde, AcetaldehydeSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Moderate to HighBase-catalyzed, often at room temperatureSimple procedure, readily available starting materials, mild conditions.Potential for side reactions and byproducts, requires careful control of reactant concentrations.
Wittig Reaction p-Anisaldehyde, (Triphenylphosphoranylidene)acetaldehydeStrong base (e.g., n-BuLi)Generally Good to HighAnhydrous conditions, often requires inert atmosphere.High regioselectivity for the double bond formation.Requires preparation of the Wittig reagent, stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.
Vilsmeier-Haack Reaction Anethole or 4-MethoxystyrenePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Moderate to GoodElectrophilic aromatic substitutionOne-pot reaction from a readily available precursor.Use of corrosive and hazardous reagents (POCl₃).

Synthetic Pathways and Experimental Protocols

This section provides a detailed overview of the reaction mechanisms and experimental procedures for the most common synthetic routes to this compound.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable aldehyde or ketone. In this case, p-anisaldehyde reacts with acetaldehyde in the presence of a base to form this compound.

Reaction Pathway:

Claisen_Schmidt p_anisaldehyde p-Anisaldehyde intermediate Aldol Adduct p_anisaldehyde->intermediate acetaldehyde Acetaldehyde enolate Enolate of Acetaldehyde acetaldehyde->enolate Base (NaOH) enolate->intermediate Nucleophilic Attack product This compound intermediate->product Dehydration (-H₂O)

Caption: Claisen-Schmidt condensation pathway.

Experimental Protocol:

A solution of p-anisaldehyde (10 mmol) and acetaldehyde (12 mmol) in ethanol (20 mL) is cooled in an ice bath. To this stirred solution, a 10% aqueous solution of sodium hydroxide (5 mL) is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred at room temperature for 4-6 hours. After completion, the mixture is poured into ice-cold water and acidified with dilute HCl to precipitate the product. The crude this compound is then filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. For the synthesis of this compound, p-anisaldehyde is reacted with (triphenylphosphoranylidene)acetaldehyde.

Reaction Pathway:

Wittig_Reaction ylide (Triphenylphosphoranylidene)acetaldehyde (Wittig Reagent) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition p_anisaldehyde p-Anisaldehyde p_anisaldehyde->oxaphosphetane product This compound oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Wittig reaction pathway.

Experimental Protocol:

To a stirred suspension of (formylmethyl)triphenylphosphonium chloride (11 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium (11 mmol, 1.6 M in hexanes) is added dropwise at 0°C. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of p-anisaldehyde (10 mmol) in anhydrous THF (20 mL) is then added dropwise to the ylide solution at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds. Anethole, a readily available natural product, can be directly formylated to this compound using the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Reaction Pathway:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->iminium_intermediate Electrophilic Attack Anethole Anethole Anethole->iminium_intermediate product This compound iminium_intermediate->product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway.

Experimental Protocol:

To a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous dimethylformamide (DMF, 20 mL) is placed and cooled to 0°C. Phosphorus oxychloride (POCl₃, 12 mmol) is added dropwise with stirring, keeping the temperature below 10°C. The mixture is stirred for an additional 30 minutes at room temperature to form the Vilsmeier reagent. A solution of anethole (10 mmol) in DMF (10 mL) is then added dropwise to the reagent at 0°C. The reaction mixture is then heated to 60-70°C and maintained at this temperature for 8-10 hours. After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to give this compound.

Conclusion

The choice of synthetic route for this compound depends on several factors. The Claisen-Schmidt condensation offers a straightforward and cost-effective method suitable for many laboratory settings, utilizing simple reagents and mild conditions. The Wittig reaction provides excellent control over the formation of the carbon-carbon double bond, making it a preferred method when high purity and specific stereochemistry are critical, though it requires the synthesis of the ylide reagent and presents challenges in byproduct removal. The Vilsmeier-Haack reaction presents an efficient one-pot synthesis from a readily available natural precursor, anethole, which can be advantageous for larger-scale production, despite the use of hazardous reagents. Researchers should carefully consider these trade-offs in efficiency, cost, and safety when selecting the optimal synthetic strategy.

Specificity of p-Methoxycinnamaldehyde's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological target specificity of p-methoxycinnamaldehyde (p-MCA) with other relevant cinnamaldehyde derivatives. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective assessment to aid in research and drug development endeavors.

Comparative Analysis of Biological Activity

This compound, a naturally occurring compound found in cinnamon, has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Its primary mechanism of action is often attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. The α,β-unsaturated aldehyde moiety in its structure allows it to act as a Michael acceptor, enabling covalent interactions with nucleophilic residues on target proteins.

The following tables summarize the comparative potency of p-MCA and other cinnamaldehyde derivatives against key biological targets.

Anti-Inflammatory Activity: NF-κB Inhibition

The inhibitory effect of cinnamaldehyde derivatives on NF-κB transcriptional activity is a key indicator of their anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) values from reporter assays in macrophage cell lines provide a quantitative measure of their potency.

CompoundCell LineActivatorIC50 (µM)Reference
This compound ----
trans-CinnamaldehydeRAW 264.7LPS43[1]
2-MethoxycinnamaldehydeRAW 264.7LPS31[1]

Note: Specific IC50 data for this compound in a comparable NF-κB reporter assay was not available in the reviewed literature. However, its established anti-inflammatory properties suggest a similar mechanism of action.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of cinnamaldehyde derivatives have been evaluated across various cancer cell lines. The IC50 values from cell viability assays, such as the MTT assay, indicate the concentration required to inhibit the growth of 50% of the cancer cells.

CompoundCell Line (Cancer Type)IC50 (µM)Reference
This compound C-33A (Cervical Cancer)110[2]
trans-CinnamaldehydePC-3 (Prostate Cancer)~75% inhibition at 100 µM[3]
MCF-7 (Breast Cancer)58 µg/mL (~439 µM) for 24h[2]
HCT-116 (Colon Cancer)30.7 µg/mL (~232 µM)
2-MethoxycinnamaldehydeCOLO 205 (Colorectal)Induces apoptosis

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and cell lines used across different studies.

Antimicrobial Activity

The antimicrobial efficacy of cinnamaldehyde and its derivatives is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
This compound Escherichia coli--
trans-CinnamaldehydeEscherichia coli--
2-MethoxycinnamaldehydeAspergillus niger--

Note: While the antimicrobial activity of cinnamaldehydes is widely reported, specific comparative MIC values for p-MCA alongside other derivatives against the same strains were not consistently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well culture plates

  • Complete culture medium

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effects of test compounds.

Materials:

  • Mammalian cells (e.g., HEK293T or RAW 264.7)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • 24-well plates

  • Complete culture medium

  • NF-κB activator (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • This compound and other test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a 24-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.

Materials:

  • Cells and culture reagents

  • 6-well plates

  • This compound and other test compounds

  • NF-κB activator (e.g., LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds and/or the NF-κB activator as described for the luciferase assay.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of this compound's biological activity.

NF_kB_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates pMCA p-MCA pMCA->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes induces

Caption: The NF-κB signaling pathway and the inhibitory action of p-MCA.

MTT_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with p-MCA/Derivatives B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Specificity_Comparison cluster_compounds Test Compounds cluster_assays Biological Assays cluster_results Comparative Specificity Profile pMCA p-MCA Assay1 Target 1 (e.g., NF-κB) pMCA->Assay1 Assay2 Target 2 (e.g., Kinase X) pMCA->Assay2 Assay3 Target 3 (e.g., Cancer Cell Line Y) pMCA->Assay3 CA Cinnamaldehyde CA->Assay1 CA->Assay2 CA->Assay3 oMCA o-MCA oMCA->Assay1 oMCA->Assay2 oMCA->Assay3 Results Quantitative Data (IC50, MIC, etc.) - High potency for Target 1 - Low/No activity for Target 2 - Moderate activity for Target 3 Assay1->Results Assay2->Results Assay3->Results

Caption: Logical framework for assessing compound specificity.

References

A Comparative Analysis of p-Methoxycinnamaldehyde's Bioactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a peer-reviewed validation of p-Methoxycinnamaldehyde's (p-MCA) research findings. It offers an objective comparison of its performance against established alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

This compound, a naturally occurring compound found in the essential oils of various plants, has garnered significant interest for its diverse pharmacological activities. This guide synthesizes peer-reviewed research to present a comparative analysis of its efficacy in oncology and microbiology, offering a valuable resource for those exploring its therapeutic potential.

Anticancer Activity: A Focus on Colorectal Cancer

p-MCA and its derivatives have demonstrated notable cytotoxic effects against colorectal cancer cell lines. To contextualize these findings, a comparison with standard chemotherapeutic agents is presented below. It is important to note that direct IC50 values for pure this compound against a comprehensive panel of colorectal cancer cell lines are not widely available in the current body of peer-reviewed literature. The data for the p-MCA derivative and the cinnamaldehyde-rich extract provide valuable insights, though direct comparisons should be made with caution.

Comparative Cytotoxicity in Colon Cancer Cell Lines
CompoundCell LineIC50 (µM)Treatment Duration (hours)Citation
p-MCA Derivative (Tricyclohexyltin p-methoxycinnamate) HT-291.224[1]
1.048[1]
0.572[1]
Cinnamaldehyde-Rich Cinnamon Extract HCT-116~46.2 (16.7 µg/mL)12[2][3]
~37.4 (13.5 µg/mL)24
~52.3 (18.9 µg/mL)48
HT-29~50.4 (18.2 µg/mL)12
~45.1 (16.3 µg/mL)24
~25.8 (9.3 µg/mL)48
5-Fluorouracil (Standard Chemotherapy) HT-295.0 - 10.048
HCT-1163.8 - 7.748
SW48015.048
Oxaliplatin (Standard Chemotherapy) HT-290.38 - 2.348
HCT-1160.4 - 1.548
SW4801.948

Antimicrobial Activity: A Broad Spectrum of Inhibition

p-MCA and related cinnamaldehyde compounds have shown promising antimicrobial effects against a range of pathogenic bacteria and fungi. The following tables compare the Minimum Inhibitory Concentrations (MICs) of these natural compounds with those of standard antibiotics and antifungals. The data for cinnamaldehyde and its derivatives are presented as a proxy for p-MCA's potential activity, highlighting the need for further specific research.

Comparative Antibacterial Activity (MIC in µg/mL)
OrganismCinnamaldehydeThis compound DerivativeGentamicinCiprofloxacinCitation
Staphylococcus aureus 250 - 500-0.25 - 2.00.12 - 1.0
Escherichia coli 780 - 3120-0.5 - 4.00.015 - 0.25
Comparative Antifungal Activity (MIC in µg/mL)
OrganismCinnamaldehyde DerivativesFluconazoleAmphotericin BCitation
Candida albicans 62.5 - 4500.25 - 8.00.125 - 1.0

Experimental Protocols

To ensure the reproducibility and validation of the cited research, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate colorectal cancer cells (e.g., HT-29, HCT-116, SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or the alternative compounds in culture medium. After the initial incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following treatment, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound or the alternative antimicrobial agents in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (inoculum without antimicrobial agent) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism.

Signaling Pathway Visualizations

This compound and related compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

G cluster_0 Apoptosis Induction by p-MCA in Colorectal Cancer pMCA p-Methoxy- cinnamaldehyde PI3K PI3K pMCA->PI3K Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p-MCA's proposed apoptotic pathway in colorectal cancer.

G cluster_1 Inhibition of NF-κB Signaling by p-MCA pMCA p-Methoxy- cinnamaldehyde IKK IKK pMCA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory & Survival Genes Nucleus->Gene Transcription

Caption: p-MCA's inhibitory effect on the NF-κB signaling pathway.

References

Safety Operating Guide

Proper Disposal of p-Methoxycinnamaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of p-Methoxycinnamaldehyde, ensuring compliance and minimizing risk.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its hazards and to use appropriate personal protective equipment. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3].

Recommended Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (European Standard EN 166)[1].

  • Hand Protection: Use protective gloves, such as nitrile rubber.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. However, for large spills or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.

II. Step-by-Step Disposal Procedure

The proper disposal of this compound must be in accordance with local, regional, and national hazardous waste regulations.

Step 1: Waste Identification and Characterization

  • This compound should be treated as hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.

Step 2: Containment and Labeling

  • For spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Ensure the waste container is tightly closed and stored in a well-ventilated area.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • Keep it away from incompatible materials, such as strong oxidizing agents, and sources of ignition.

Step 4: Disposal

  • Dispose of the waste through an approved waste disposal plant or a licensed hazardous waste management company.

  • Do not empty into drains or flush into surface water or the sanitary sewer system.

  • Contaminated packaging should be disposed of in the same manner as the chemical itself.

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Melting Point55 - 60 °C / 131 - 140 °F
Boiling Point145 °C / 293 °F
Flash Point60 °C / 140 °F (closed cup)
Physical StatePowder Solid
AppearanceYellow-orange

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 This compound Disposal Workflow A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Small Spill or Residue? B->C D Sweep solid into a sealable container C->D Yes E Large Spill C->E No G Label container clearly: 'Hazardous Waste - this compound' D->G F Evacuate Area and Contact EHS E->F H Store in designated hazardous waste area G->H I Arrange for pickup by licensed waste disposal company H->I J Document Waste Disposal I->J

Caption: Disposal workflow for this compound.

V. Environmental Hazards

While some data suggests that this compound is not expected to be hazardous to the environment or degradable in wastewater treatment plants, it is crucial to prevent its release into the environment. Do not allow the material to contaminate ground water systems. The assignment of waste codes may be application-specific, and the user should assign them based on how the product was used.

References

Safeguarding Your Research: A Comprehensive Guide to Handling p-Methoxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of p-Methoxycinnamaldehyde, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling.

PropertyValue
CAS Number 1504-74-1
Molecular Formula C₁₀H₁₀O₂
Appearance Yellowish crystalline solid
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesButyl rubber or Neoprene gloves are recommended for handling aldehydes.[3] Due to the lack of specific breakthrough time data for this compound, it is advisable to select gloves with a thickness of at least 0.5 mm and to change them frequently, especially after direct contact. For structurally similar aldehydes like Benzaldehyde, Neoprene gloves have shown good resistance.[4]Prevents skin contact and irritation.[1]
Eye Protection Safety GogglesANSI Z87.1-compliant safety goggles.Protects eyes from dust particles and potential splashes, preventing serious eye irritation.
Body Protection Laboratory CoatStandard laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection N95 Respirator or higherUse a NIOSH-approved respirator when the solid is being weighed or transferred, or whenever dust generation is likely.Prevents inhalation of dust particles, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps for a safe laboratory operation.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid in a Contained Manner prep_workspace->handling_weigh Proceed to handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate After experiment cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_solid Dispose of Solid Waste in Labeled Hazardous Waste Container cleanup_wash->disposal_solid Final step disposal_solvent Dispose of Contaminated Solvents Separately disposal_solid->disposal_solvent disposal_ppe Dispose of Contaminated PPE as Hazardous Waste disposal_solvent->disposal_ppe

Safe Handling Workflow

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

Decontamination Protocol

Area/ItemDecontamination Procedure
Glassware 1. Rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining this compound. Collect the rinsate as hazardous waste. 2. Wash with soap and water. 3. Rinse with deionized water.
Work Surfaces (Fume Hood, Benchtop) 1. Wipe the surface with a cloth dampened with a suitable organic solvent. 2. Follow with a standard laboratory disinfectant or soap and water.
Spills For small spills (less than 1 gram): 1. Wear appropriate PPE. 2. Gently sweep the solid material onto a piece of paper or into a dustpan. Avoid creating dust. 3. Place the collected solid into a labeled hazardous waste container. 4. Decontaminate the spill area as described above. For large spills (more than 1 gram): 1. Evacuate the immediate area and alert others. 2. If safe to do so, cover the spill with a damp paper towel to prevent dust from becoming airborne. 3. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste StreamDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.
Contaminated Solvents and Solutions Collect in a separate, labeled container for flammable liquid hazardous waste. Do not mix with other waste streams unless compatible.
Contaminated PPE (Gloves, etc.) Place in a designated hazardous waste bag or container.

Always follow your institution's specific guidelines for hazardous waste disposal and contact your EHS department for any questions or concerns. By adhering to these procedures, you can ensure a safe and efficient research environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-METHOXYCINNAMALDEHYDE
Reactant of Route 2
Reactant of Route 2
p-METHOXYCINNAMALDEHYDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.